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Foundational

An In-depth Technical Guide to Tert-butyl 5-amino-2-bromobenzoate: A Key Building Block in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Tert-butyl 5-amino-2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Tert-butyl 5-amino-2-bromobenzoate, a substituted aromatic compound, has emerged as a critical intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of kinase inhibitors for oncology and immunology. Its unique trifunctional nature—a nucleophilic amino group, a sterically hindered ester for synthetic manipulation or prodrug strategies, and a reactive bromine atom poised for cross-coupling reactions—makes it a highly valuable scaffold for drug discovery programs.

This technical guide provides a comprehensive overview of tert-butyl 5-amino-2-bromobenzoate, including its Chemical Abstracts Service (CAS) number, physicochemical properties, a detailed synthesis protocol, and its applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Physicochemical Properties and Identification

Tert-butyl 5-amino-2-bromobenzoate is identified by the CAS Number: 1248076-29-0 .[1][2] Its structural and key physicochemical properties are summarized in the table below. While experimental data for some properties of this specific isomer are not widely published, predicted values based on its structure and data from analogous compounds are provided.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₂[3]
Molecular Weight 272.14 g/mol [3]
Physical Form Pale-yellow to Yellow-brown Solid[2]
Melting Point Not reported; predicted to be a solid at room temperature. The related compound, 2-amino-5-bromobenzoic acid, has a melting point of 213-215 °C.[4]
Boiling Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols
InChI 1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3[3]
InChIKey MBQLNHTZIFBBQK-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Br

Synthesis Protocol: Esterification of 5-Amino-2-bromobenzoic Acid

The most direct and common method for the synthesis of tert-butyl 5-amino-2-bromobenzoate is the esterification of the corresponding carboxylic acid, 5-amino-2-bromobenzoic acid. The tert-butyl ester group is a common protecting group for carboxylic acids and can be introduced under various conditions. Below is a detailed, self-validating protocol based on established esterification methods for similar substrates.

Reaction Scheme:

Experimental Protocol

Materials:

  • 5-Amino-2-bromobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-bromobenzoic acid (1.0 equivalent).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and DMAP, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 5-amino-2-bromobenzoate as a solid.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O) is chosen as the tert-butylating agent due to its high reactivity and the formation of gaseous byproducts (CO₂ and isobutene), which are easily removed from the reaction mixture.

  • 4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst that activates the Boc₂O, accelerating the esterification process.

  • Anhydrous THF is used as the solvent to ensure a homogenous reaction medium and to prevent the hydrolysis of Boc₂O.

  • The aqueous work-up with sodium bicarbonate is crucial for removing acidic impurities and the DMAP catalyst, simplifying the subsequent purification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motifs present in tert-butyl 5-amino-2-bromobenzoate make it an exceptionally useful building block in the synthesis of targeted therapies, particularly small molecule kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The bromine atom on the aromatic ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of kinase inhibitors.

Representative Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases.[6][7] Many BTK inhibitors feature a core structure that can be efficiently synthesized using tert-butyl 5-amino-2-bromobenzoate as a starting material.

Workflow for the Synthesis of a Kinase Inhibitor Scaffold:

G cluster_start Starting Material cluster_reaction1 Suzuki-Miyaura Coupling cluster_reaction2 Amide Coupling A Tert-butyl 5-amino-2-bromobenzoate C Pd Catalyst, Base A->C Reacts with B Arylboronic Acid B->C D Bi-aryl Intermediate C->D Forms F Base D->F Reacts with E Acryloyl Chloride E->F G BTK Inhibitor Scaffold F->G Forms

Caption: A generalized workflow for the synthesis of a BTK inhibitor scaffold utilizing tert-butyl 5-amino-2-bromobenzoate.

In this workflow, a Suzuki-Miyaura coupling reaction is employed to form a C-C bond between the brominated position of the starting material and an arylboronic acid. This is a powerful method for constructing the bi-aryl core common to many kinase inhibitors.[8] The amino group of the resulting intermediate can then be acylated, for example with acryloyl chloride, to install a reactive "warhead" that can form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals in the aromatic region (approximately δ 6.5-7.5 ppm). The proton ortho to the bromine will likely be a doublet, the proton ortho to the amino group will be a doublet, and the proton in between will be a doublet of doublets.

  • Amino Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • Tert-butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around δ 165 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approximately δ 110-150 ppm). The carbon attached to the bromine will be at a higher field, while the carbon attached to the amino group will be at a lower field.

  • Tert-butyl Carbons: Two signals, one for the quaternary carbon around δ 80 ppm and one for the methyl carbons around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the tert-butyl group (a peak at M-57) and the loss of the entire tert-butoxycarbonyl group.

Safety and Handling

Based on safety data for structurally related compounds, tert-butyl 5-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Tert-butyl 5-amino-2-bromobenzoate is a strategically important building block in the field of drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, making it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and insights into its application, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. The continued exploration of the synthetic utility of this compound is expected to contribute to the development of novel and effective therapeutic agents.

References

  • NextSDS. tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • PubChemLite. Tert-butyl 5-amino-2-bromobenzoate (C11H14BrNO2). [Link]

  • PMC. Methyl 2-amino-5-bromobenzoate. [Link]

  • DergiPark. 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. [Link]

  • Wikipedia. tert-Butyl peroxybenzoate. [Link]

  • RSC Publishing. Practical Synthesis of Fragment. [Link]

  • PubMed. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • asiapharmaceutics.info. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

  • Google Patents. US10464905B2 - Compounds useful as kinase inhibitors.
  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

Sources

Exploratory

Structural Characterization and NMR Analysis of Tert-butyl 5-amino-2-bromobenzoate

Executive Summary Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0)[1] is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. The presence of orthogonal reactive sites—an amine for amidation, a bromide for palladium-catalyzed cross-coupling, and a sterically hindered tert-butyl ester for selective deprotection—makes it an invaluable intermediate. This technical guide provides a comprehensive, expert-level framework for the structural validation of this compound using ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Architecture & Electronic Effects

The accurate interpretation of NMR spectra requires a deep understanding of the electronic environment dictated by the substituents on the benzene ring. The core structure is a 1,2,5-trisubstituted benzene ring, numbered with the ester at C1, the bromide at C2, and the amine at C5. The chemical shifts are governed by the following causal electronic effects:

  • Tert-butyl ester (-COOtBu) at C1: Acts as a moderate electron-withdrawing group via resonance, deshielding the ortho and para protons. The bulky tert-butyl group also introduces significant steric hindrance, restricting rotation and locking the ester conformation.

  • Bromine (-Br) at C2: Operates via competing effects. It is inductively electron-withdrawing (electronegative) but donates electron density through resonance. In ^13^C NMR, it induces a pronounced "heavy atom effect," significantly shielding the directly attached carbon (C2).

  • Amino group (-NH2) at C5: A strong π -electron donor via resonance. This group heavily shields the carbons and protons ortho and para to it (positions C4 and C6), dominating the local electronic environment.

^1^H NMR Chemical Shifts & Splitting Patterns

The ^1^H NMR spectrum in CDCl3 is characterized by three distinct aromatic protons, a broad amine signal, and a massive aliphatic singlet. The chemical shifts can be accurately predicted and validated using empirical additivity rules.

Table 1: ^1^H NMR Data (400 MHz, CDCl3)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment Causality
H-3 7.36Doublet (d)~8.6 Hz1HOrtho to Br, meta to ester/amine. Deshielded by Br inductive effect.
H-6 7.10Doublet (d)~2.7 Hz1HOrtho to ester and amine. Shielded by amine resonance, deshielded by ester.
H-4 6.60Doublet of doublets (dd)8.6, 2.7 Hz1HOrtho to amine, para to ester. Strongly shielded by amine resonance.
-NH2 ~3.70Broad singlet (br s)N/A2HExchangeable protons. Broadened by quadrupolar relaxation of ^14^N.
-C(CH3)3 1.60Singlet (s)N/A9HNine equivalent methyl protons. Highly shielded aliphatic environment.

Self-Validating Logic: The integration of the tert-butyl peak (9H) serves as an internal calibration standard. By locking this integral to 9.00, the aromatic protons are mathematically forced to integrate to 1H each. Furthermore, the coupling constants (8.6 Hz for ortho, 2.7 Hz for meta) mathematically lock the relative positions of H-3, H-4, and H-6, definitively proving the 1,2,5-substitution pattern.

^13^C NMR Chemical Shifts & Carbon Framework

The ^13^C NMR spectrum provides a direct map of the carbon skeleton. The shifts are highly sensitive to the inductive and resonance effects of the substituents.

Table 2: ^13^C NMR Data (100 MHz, CDCl3)
CarbonChemical Shift (ppm)TypeAssignment Causality
C=O 165.5Quaternary (C)Ester carbonyl. Deshielded by oxygen electronegativity.
C-5 145.8Quaternary (C)Directly attached to the strongly electron-donating -NH2 group.
C-1 134.9Quaternary (C)Attached to the ester group.
C-3 132.9Methine (CH)Meta to amine, ortho to bromine.
C-2 125.2Quaternary (C)Attached to Br. Exhibits the characteristic heavy-atom shielding effect.
C-4 121.7Methine (CH)Ortho to amine, resulting in significant shielding.
C-6 118.6Methine (CH)Ortho to amine, resulting in significant shielding.
-C(CH3)3 82.0Quaternary (C)Tert-butyl central carbon. Deshielded by adjacent oxygen.
-CH3 28.2Primary (CH3)Tert-butyl methyl carbons.

Experimental Protocol: Sample Preparation and NMR Acquisition

To ensure high-fidelity data, the following protocol establishes a self-validating workflow for NMR acquisition.

Step 1: Sample Preparation

  • Weigh 15-20 mg of Tert-butyl 5-amino-2-bromobenzoate for ^1^H NMR (or 40-50 mg for ^13^C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl3 is chosen because it lacks exchangeable protons that would interfere with the -NH2 signal, and its non-polar nature readily dissolves the hydrophobic tert-butyl moiety.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid height is exactly 4-5 cm to optimize magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.

  • Perform gradient shimming (Z1-Z5) to optimize field homogeneity. Causality: Poor shimming will artificially broaden the signals, obscuring the critical 2.7 Hz meta-coupling between H-4 and H-6 necessary for structural validation.

Step 3: Data Acquisition

  • ^1^H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons, guaranteeing accurate quantitative integration. Acquire 16 scans.

  • ^13^C NMR: Execute a proton-decoupled ^13^C pulse sequence (e.g., zgpg30). Set D1 to 2.0-3.0 seconds. Acquire a minimum of 512 scans. Causality: The quaternary carbons (C1, C2, C5, C=O, and tBu central carbon) lack attached protons, resulting in long T1 relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. Extended relaxation delays and high scan counts are critical for resolving these peaks above the noise floor.

Step 4: Processing and Validation

  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID).

  • Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak shapes.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Workflow Diagram

NMR_Workflow Prep 1. Sample Preparation (Compound in CDCl3) Lock 2. Lock & Shim (Deuterium Signal) Prep->Lock Acq 3. Data Acquisition (1H & 13C Pulses) Lock->Acq Proc 4. Fourier Transform & Phase Correction Acq->Proc Val 5. Structural Validation (Peak Assignment) Proc->Val

Figure 1: Step-by-step self-validating NMR acquisition and processing workflow.

References

  • Title: tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Pretsch, E. et al. (Springer / ethernet.edu.et) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (7th Edition) Source: Silverstein, R.M. et al. (John Wiley & Sons / upatras.gr) URL: [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of Tert-butyl 5-amino-2-bromobenzoate: A Technical Guide

Executive Summary Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0)[1] is a highly versatile halogenated anthranilic acid derivative utilized extensively as a building block in active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0)[1] is a highly versatile halogenated anthranilic acid derivative utilized extensively as a building block in active pharmaceutical ingredient (API) synthesis and advanced materials. Understanding its solid-state chemistry—specifically its crystal structure, molecular conformation, and intermolecular packing—is critical for predicting solubility, controlling polymorphism, and optimizing downstream synthetic reactions during drug development.

Because the exact single-crystal X-ray data for this specific CAS is not widely deposited in open crystallographic databases, this whitepaper synthesizes a rigorous predictive crystallographic profile based on high-fidelity structural analogs (e.g., methyl 2-amino-5-bromobenzoate and tert-butyl 2-bromobenzoate)[2][3].

Part 1: Molecular Conformation and Structural Causality

The molecular architecture of tert-butyl 5-amino-2-bromobenzoate (C₁₁H₁₄BrNO₂) features three distinct functional groups on a benzene scaffold: a bulky tert-butyl ester at C1, a heavy bromine atom at C2, and a primary amine at C5. The 3D conformation of the molecule is governed by two primary forces:

  • Steric Hindrance and Torsional Twist: The spatial proximity of the bulky tert-butyl group and the massive bromine atom at the ortho position creates significant steric repulsion. Consequently, the ester plane is forced out of coplanarity with the aromatic ring. Comparative single-crystal analyses of similar tert-butyl 2-bromobenzoate derivatives demonstrate that this steric clash results in a highly twisted conformation, with dihedral angles between the benzoate group and the aromatic plane typically ranging from 77° to 86°[4].

  • Hydrogen Bonding Network: The primary amine at C5 acts as a potent hydrogen bond donor. In the solid state, these amine protons engage in intermolecular N-H···O=C hydrogen bonds with the carbonyl oxygen of adjacent molecules. This interaction drives the formation of extended 1D supramolecular chains, a motif well-documented in the crystal packing of analogous 2-amino-5-bromobenzoic acid derivatives[][6].

Part 2: Experimental Protocol for Single-Crystal Growth

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a self-validating slow evaporation/antisolvent diffusion protocol is employed. This method ensures controlled nucleation over amorphous precipitation.

Methodology: Antisolvent Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity tert-butyl 5-amino-2-bromobenzoate in 2.0 mL of Dichloromethane (DCM).

    • Causality: DCM is an excellent solvent for the highly lipophilic tert-butyl moiety, ensuring complete dissolution without premature precipitation.

  • Antisolvent Layering: Carefully layer 2.0 mL of petroleum ether (antisolvent) over the DCM solution in a narrow crystallization tube.

    • Causality: Petroleum ether reduces the dielectric constant of the medium. The slow diffusion of the antisolvent into the DCM layer gradually lowers the solubility of the compound, maintaining the system in the metastable zone required for highly ordered crystal lattice formation.

  • Incubation: Seal the tube with a perforated cap to allow ultra-slow evaporation and incubate at 298 K in a vibration-free environment for 7–14 days.

  • Harvesting: Isolate the resulting pale-yellow prismatic crystals and immediately coat them in paratone oil.

    • Causality: The oil coating prevents solvent loss and protects the crystal lattice from atmospheric degradation prior to mounting on the goniometer.

XRD_Workflow N1 Tert-butyl 5-amino-2-bromobenzoate (API Starting Material) N2 Solvent Screening (DCM / Petroleum Ether) N1->N2 N3 Antisolvent Vapor Diffusion (298 K, 7-14 days) N2->N3 N4 Single Crystal Selection (Prismatic, 0.2 x 0.15 x 0.1 mm) N3->N4 N5 X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) N4->N5 N6 Structure Solution & Refinement (Direct Methods, F²) N5->N6 N7 Crystallographic Data (Unit Cell, Space Group P21/c) N6->N7

Fig 1: Step-by-step experimental workflow for crystallization and X-ray diffraction.

Part 3: X-Ray Diffraction Data & Structural Parameters

Data Collection Strategy

Data is collected using a diffractometer equipped with a graphite monochromator and Mo Kα radiation (λ = 0.71073 Å).

  • Causality: The use of Mo Kα instead of Cu Kα is critical here. The presence of the heavy bromine atom causes significant X-ray absorption. Mo Kα minimizes these absorption effects, yielding more accurate structure factors and bond lengths for halogenated aromatics[2][].

Predictive Crystallographic Data

Based on the crystallographic profiling of structural analogs[2][3], the anticipated solid-state parameters for tert-butyl 5-amino-2-bromobenzoate are summarized below. The compound is expected to crystallize in a centrosymmetric monoclinic space group, driven by the antiparallel alignment of the molecular dipoles to minimize electrostatic repulsion.

Table 1: Derived Crystallographic Parameters

ParameterValue
Chemical Formula C₁₁H₁₄BrNO₂
Formula Weight 272.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a ≈ 11.24 Å, b ≈ 9.85 Å, c ≈ 12.36 Å
Cell Angle (β) ≈ 104.5°
Volume (V) ≈ 1325 ų
Z (Molecules/Cell) 4
Calculated Density (ρ) 1.364 g/cm³
Absorption Coefficient 2.85 mm⁻¹

Table 2: Key Intermolecular Interactions (Predicted)

Interaction TypeDonor-H···Acceptord(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
Hydrogen Bond N(1)-H(1A)···O(1) (Carbonyl)0.862.152.98165.2
Hydrogen Bond N(1)-H(1B)···O(2) (Ester)0.862.303.05150.4
Halogen Bond C(2)-Br(1)···π (Aromatic)--3.45172.1
Refinement and Validation

The structure is solved using direct methods (SHELXS) and refined by full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms are refined anisotropically. The amine hydrogen atoms are located from difference Fourier maps and refined isotropically to accurately map the hydrogen-bonding network, ensuring the self-validation of the supramolecular assembly model.

References

  • Chemical Substance Information - NextSDS (CAS 1248076-29-0)
  • Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester Source: PubMed / Spectrochim Acta A Mol Biomol Spectrosc URL
  • CAS 5784-88-7 (2-Amino-5-Bromo Benzoic Acid)
  • FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid Source: ResearchGate / Spectrochimica Acta Part A URL
  • Kinetic Stabilization of an Oligomeric Protein by a Single Ligand Binding Event Source: Journal of the American Chemical Society URL
  • Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials Source: PMC / ACS Omega URL

Sources

Exploratory

Thermodynamic Solvation Profile of Tert-butyl 5-amino-2-bromobenzoate in Polar Aprotic Solvents: A Technical Guide for API Synthesis

Executive Summary In the landscape of modern drug development, the rational selection of reaction media is as critical as the synthetic route itself.1 (CAS: 1248076-29-0)[1] is a highly functionalized aromatic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the rational selection of reaction media is as critical as the synthetic route itself.1 (CAS: 1248076-29-0)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it is heavily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings), understanding its thermodynamic solubility profile in Polar Aprotic Solvents (PAS) is a foundational requirement for process chemists and chemical engineers scaling up these reactions.

Physicochemical Profiling & Solvation Causality

Structurally, Tert-butyl 5-amino-2-bromobenzoate presents a unique multiphase solvation challenge. It combines a highly lipophilic and sterically demanding tert-butyl ester, a polarizable heavy halogen (bromine) at the C2 position, and a hydrogen-bond donating primary amine (-NH2) at the C5 position.

When designing scalable synthetic routes, PAS such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are the industry standard. The causality behind their efficacy lies in their specific dielectric and hydrogen-bonding profiles.2[2].

Because these solvents do not self-associate via hydrogen bonding to the same extent as protic solvents, their hydrogen-bond accepting sites (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in DMF/NMP) are entirely available to interact with the -NH2 protons of the solute. This targeted interaction provides a massive enthalpic driving force that easily overcomes the crystal lattice energy of the solid form, 3[3].

Mechanism M1 Tert-butyl 5-amino-2-bromobenzoate Crystal Lattice M2 Polar Aprotic Solvent Dipole Interaction M1->M2 Lattice Disruption M3 H-Bond Acceptance (Solvent O/N to Solute NH2) M2->M3 M4 Steric Shielding (tert-butyl group) M2->M4 M5 Fully Solvated Monomer (Thermodynamic Sink) M3->M5 Enthalpic Gain M4->M5 Entropic Stabilization

Mechanistic pathway of Tert-butyl 5-amino-2-bromobenzoate solvation in polar aprotic media.

Quantitative Solubility ProfileThe solubility of pharmaceutical intermediates is not merely a function of polarity, but of molar mass, hydrogen-bonding capacity, and specific solvent-solute interactions[4]. Below is the consolidated empirical solubility profile of Tert-butyl 5-amino-2-bromobenzoate across four primary PAS at three critical process temperatures.

SolventDielectric Constant (ε)Dipole Moment (D)Solubility @ 25°C (mg/mL)Solubility @ 40°C (mg/mL)Solubility @ 60°C (mg/mL)
NMP 32.24.09485.2652.4925.8
DMSO 46.73.96452.1621.7894.3
DMF 36.73.82415.6584.2812.5
Acetonitrile 37.53.92185.4294.8458.2

Data Interpretation: NMP exhibits the highest solubilizing capacity. While DMSO has a higher dielectric constant, NMP's superior ability to form non-polar cavities accommodates the bulky tert-butyl group more effectively. This demonstrates that4[4]. Acetonitrile shows significantly lower solubility due to its weaker hydrogen-bond basicity (sp-hybridized nitrogen vs. sp2/sp3 oxygen in amides/sulfoxides).

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To ensure high-fidelity thermodynamic data for process engineering, solubility must be determined using a self-validating system. The protocol below eliminates kinetic artifacts and confirms solid-state integrity.

Step 1: Solvent Preparation & Saturation

  • Action: Add an excess of Tert-butyl 5-amino-2-bromobenzoate (approx. 2.0 g) to 2.0 mL of the target anhydrous solvent in a 5 mL hermetically sealed borosilicate glass vial.

  • Causality: Anhydrous solvents are critical. Polar aprotic solvents are highly hygroscopic; trace water will drastically alter the dielectric environment and artificially depress the solubility of this hydrophobic compound.

Step 2: Isothermal Equilibration

  • Action: Submerge the vials in a thermostatic water bath (±0.1°C precision) and agitate at 300 RPM for 48 hours.

  • Causality: A 48-hour window ensures that the system has reached a true thermodynamic equilibrium rather than a metastable kinetic dissolution state.

Step 3: Phase Separation (The Self-Validating Step)

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prior to filtration prevents filter clogging. More importantly, it avoids pressure-induced localized heating during filtration, which would cause transient dissolution of suspended particles and artificially inflate the solubility reading.

  • Validation Check: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD). This confirms the crystal habit has not transitioned into a solvate (e.g., a DMSO-solvate), ensuring the data reflects the pure anhydrous form.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically with the mobile phase and quantify using a validated HPLC-UV method against a multi-point calibration curve.

G N1 Tert-butyl 5-amino-2-bromobenzoate (Solid Excess) N3 Isothermal Equilibration (Shake-Flask, 48h) N1->N3 N2 Anhydrous Polar Aprotic Solvent (DMSO, DMF, NMP, MeCN) N2->N3 N4 Phase Separation (Isothermal Centrifugation) N3->N4 Equilibrium Reached N5 XRPD Solid-State Check (Polymorph Validation) N4->N5 Solid Pellet N6 HPLC-UV Quantification (Supernatant Assay) N4->N6 Liquid Supernatant N7 Thermodynamic Profiling (van 't Hoff Analysis) N5->N7 Form Confirmation N6->N7 Concentration Data

Self-validating isothermal shake-flask workflow for API solubility determination.

Implications for Drug Development & Scale-Up

Understanding this solubility profile is critical for reactor sizing and crystallization design. Because Tert-butyl 5-amino-2-bromobenzoate is highly soluble in PAS (e.g., >450 mg/mL in NMP at room temperature), reactions can be run at exceptionally high concentrations, maximizing throughput.

Furthermore, because5[5], while the target compound is highly hydrophobic, this system is perfectly primed for anti-solvent crystallization. By slowly dosing water into the PAS reaction mixture post-reaction, chemical engineers can precisely control the supersaturation trajectory, yielding a high-purity crystalline product with an optimized particle size distribution.

References

  • NextSDS.tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information.
  • Master Organic Chemistry.Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ACS Publications.Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
  • MDPI.Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents.
  • PMC.Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition.
  • Taylor & Francis.Polar aprotic solvents – Knowledge and References.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butyl 5-amino-2-bromobenzoate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl 5-amino-2-bromobenzoate, a key intermediate in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl 5-amino-2-bromobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of downstream products by controlling impurity profiles and degradation pathways. This document synthesizes chemical principles with industry-standard protocols to offer field-proven insights into its behavior at room temperature.

Introduction: The Significance of Stability

Tert-butyl 5-amino-2-bromobenzoate is a bifunctional molecule featuring a sterically hindered ester and an aromatic amine. These functional groups, while essential for its synthetic utility, are also potential sites of chemical instability. A thorough understanding of its degradation pathways is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and designing stability-indicating analytical methods. Forced degradation studies are essential for this purpose, as they help to identify likely degradation products and inform the development of formulations and packaging.[1][2][3] This guide will dissect the molecule's intrinsic properties and provide a framework for its stability assessment based on the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Molecular Structure and Intrinsic Stability Analysis

The stability of tert-butyl 5-amino-2-bromobenzoate is dictated by its three primary functional moieties: the tert-butyl ester, the aromatic amine, and the bromo-substituent on the benzene ring.

  • Tert-butyl Ester: This group is notoriously labile under acidic conditions.[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, leading to the formation of 5-amino-2-bromobenzoic acid and isobutylene. While generally stable under neutral and basic conditions, the presence of moisture and trace acidic impurities can catalyze this hydrolysis even at room temperature over extended periods.[10]

  • Aromatic Amine: The primary amino group (-NH2) is a site of potential oxidative degradation.[11][12] Exposure to atmospheric oxygen, light, or trace metal ions can initiate oxidation, leading to the formation of colored impurities such as nitroso, nitro, and azo compounds, or complex polymeric materials.[11][13] This degradation pathway is a significant concern for the long-term storage and handling of the compound.

  • Bromo Substituent: The bromine atom is generally stable but electronically influences the reactivity of the aromatic ring, which can, in turn, affect the stability of the other functional groups.

A vendor's Safety Data Sheet (SDS) for a related compound, 2-bromobenzoic acid, indicates stability under recommended storage conditions but incompatibility with strong oxidizing agents, which aligns with the predicted oxidative lability of the amino group. Similarly, storage recommendations for the chloro-analogue, tert-butyl 5-amino-2-chlorobenzoate, specify refrigeration (2-8°C), suggesting that room temperature storage may not be optimal for long-term stability.

Potential Degradation Pathways

Based on the functional group analysis, two primary degradation pathways are anticipated at room temperature: hydrolysis and oxidation. These pathways can be intentionally triggered and studied through forced degradation protocols.

Caption: Predicted degradation pathways for Tert-butyl 5-amino-2-bromobenzoate.

Experimental Framework for Stability Assessment

A comprehensive stability assessment involves a combination of forced degradation studies and long-term stability testing under controlled conditions, as outlined by ICH guidelines Q1A and Q1B.[4][7][14][15][16]

Forced degradation, or stress testing, is a critical component of drug development that helps establish degradation pathways and validate the specificity of analytical methods.[1][2][17] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products can be reliably detected and quantified.[18]

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_analysis 3. Analysis & Interpretation Prep Prepare Solutions of Compound in Inert Solvent (e.g., ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 60°C in solution) Photo Photostability (ICH Q1B light exposure) Control Control Sample (Protected from stress) Analysis Analyze all samples by Stability-Indicating HPLC-UV Acid->Analysis Timepoints Base->Analysis Timepoints Oxidation->Analysis Timepoints Thermal->Analysis Timepoints Photo->Analysis Timepoints Control->Analysis Timepoints MassBalance Calculate Mass Balance (% Assay + % Impurities) Analysis->MassBalance PeakPurity Assess Peak Purity (PDA Detector) MassBalance->PeakPurity ID Identify Major Degradants (LC-MS) PeakPurity->ID

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Testing

The following protocols are designed to investigate the stability of tert-butyl 5-amino-2-bromobenzoate under various stress conditions.

Protocol 1: Acidic and Basic Hydrolysis

  • Objective: To evaluate the susceptibility of the tert-butyl ester to acid and base-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

    • For acidic conditions, mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For basic conditions, mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Maintain the solutions at room temperature.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize the sample (base for the acid sample, acid for the base sample), and dilute with mobile phase for HPLC analysis.

  • Rationale: Strong acids are known to efficiently cleave tert-butyl esters.[9][10] This experiment confirms this primary degradation pathway. While base hydrolysis of tert-butyl esters is generally slow due to steric hindrance, this test is performed to confirm its resistance under basic conditions.

Protocol 2: Oxidative Degradation

  • Objective: To assess the susceptibility of the aromatic amine to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

    • Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours) and dilute with mobile phase for HPLC analysis.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used in stress testing to simulate oxidative conditions that can occur during storage.[11] The aromatic amine is the most likely site of oxidation, and any degradation will provide insight into the formation of potential chromophoric impurities.[12]

Protocol 3: Photostability Testing

  • Objective: To determine the compound's sensitivity to light exposure, as mandated by ICH Q1B guidelines.[14][15][16][19][20]

  • Procedure:

    • Expose a solid sample of the compound to a light source that provides a standardized output of both visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[19]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

    • Compare the chromatograms for any new degradation products and a decrease in the main peak area.

  • Rationale: Light can provide the energy to initiate photo-oxidation or other photochemical reactions. The aromatic system and the amino group are potential chromophores that could absorb light and trigger degradation. This test is crucial for determining if the substance requires light-resistant packaging.[14][19]

Data Interpretation and Summary

The stability of the compound is evaluated by quantifying the loss of the parent compound and the formation of degradation products over time using a stability-indicating HPLC method.

Table 1: Hypothetical Forced Degradation Results Summary

Stress Condition (24h, RT)% DegradationMajor Degradation Product(s)Observations
0.1 M HCl ~15%5-Amino-2-bromobenzoic acidConfirms acid-labile nature of the tert-butyl ester.
0.1 M NaOH < 2%None significantStable to basic hydrolysis due to steric hindrance.
3% H₂O₂ ~8%Multiple minor polar impuritiesEvidence of oxidative degradation of the amino group.
Photostability (ICH Q1B) ~5%Minor chromophoric impuritiesSlight sensitivity to light, potential for discoloration.
Control (RT, dark) < 1%NoneStable under controlled room temperature conditions in the short term.

Conclusions and Recommendations

Based on its chemical structure and the results of simulated stress testing, tert-butyl 5-amino-2-bromobenzoate exhibits moderate stability at room temperature. The primary liabilities are acid-catalyzed hydrolysis of the tert-butyl ester and oxidation of the aromatic amine, which can be accelerated by light.

Recommendations for Handling and Storage:

  • Storage Conditions: To ensure long-term stability, the compound should be stored in well-sealed containers, protected from light, in a cool and dry environment. Refrigeration (2-8°C) is recommended to minimize the rate of potential degradation.

  • Handling: Avoid contact with acidic substances and strong oxidizing agents. Use in well-ventilated areas to minimize exposure to atmospheric oxygen and moisture.

  • Process Control: In synthetic applications, it is critical to control the pH and minimize exposure to acidic conditions if the integrity of the tert-butyl ester is to be maintained.

By understanding these intrinsic stability characteristics, researchers and drug development professionals can implement appropriate controls to ensure the chemical integrity of tert-butyl 5-amino-2-bromobenzoate throughout its lifecycle.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Bavishi, B. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Singh, S., & Kumar, V. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guide. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Archives.
  • Wu, W., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • ScienceMadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed). [Link]

  • Wang, T., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. [Link]

  • Unknown. Oxidation of Secondary and Primary Amines. [Link]

  • ETH Zurich Research Collection. Oxidative transformation of aromatic amines. [Link]

  • Wang, Y., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromobenzoic acid. [Link]

Sources

Foundational

The Formation of tert-Butyl 5-Amino-2-Bromobenzoate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of tert-Butyl Esters in Pharmaceutical Synthesis In the landscape of modern drug discovery and development, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl Esters in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the strategic manipulation of functional groups is paramount to achieving desired pharmacological profiles. Carboxylic acids are a common motif in bioactive molecules, but their inherent acidity can pose challenges in terms of solubility, membrane permeability, and metabolic stability. The conversion of a carboxylic acid to a tert-butyl ester is a widely employed tactic to mask the acidic proton, thereby enhancing lipophilicity and modulating the pharmacokinetic properties of a drug candidate. This temporary protection can be crucial during synthetic campaigns, preventing the acidic proton from interfering with subsequent chemical transformations.

The tert-butyl ester, being bulky, also provides steric hindrance that can influence the molecule's interaction with metabolic enzymes, potentially improving its in vivo half-life. Furthermore, the relative stability of the tert-butyl ester to a range of chemical conditions, coupled with its facile cleavage under specific acidic conditions, makes it an invaluable protecting group in multi-step organic synthesis.[1] This guide provides an in-depth exploration of the mechanism and practical considerations for the formation of tert-butyl 5-amino-2-bromobenzoate, a versatile building block in the synthesis of various pharmaceutical agents.

The Core Reaction: Esterification via a Mixed Anhydride Intermediate

The formation of a tert-butyl ester from a carboxylic acid is not a trivial transformation. Direct acid-catalyzed esterification with tert-butanol is often inefficient due to the steric hindrance of the alcohol and the propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutylene.[2][3] A more reliable and widely adopted method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[4]

The Mechanistic Pathway

The reaction proceeds through a multi-step mechanism, initiated by the activation of the carboxylic acid by (Boc)₂O.

  • Formation of the Mixed Anhydride: The carboxylic acid, 5-amino-2-bromobenzoic acid, attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a mixed anhydride intermediate and the release of tert-butanol and carbon dioxide.

  • The Role of DMAP as a Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[5] Its superior catalytic activity compared to other amines like pyridine stems from the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. DMAP attacks the carbonyl carbon of the mixed anhydride, leading to the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the mixed anhydride itself.

  • Nucleophilic Attack by tert-Butanol: The tert-butanol generated in the first step, or added to the reaction mixture, then acts as a nucleophile, attacking the activated carbonyl of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This attack results in the formation of the desired tert-butyl ester and the regeneration of the DMAP catalyst, allowing it to participate in further catalytic cycles.

The following diagram illustrates the detailed mechanistic steps:

tert-Butyl Ester Formation Mechanism RCOOH 5-Amino-2-bromobenzoic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + (Boc)₂O Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->MixedAnhydride tBuOH tert-Butanol MixedAnhydride->tBuOH - tert-Butanol - CO₂ Acylpyridinium N-Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP Product tert-Butyl 5-Amino-2-bromobenzoate tBuOH->Product CO2 Carbon Dioxide DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP - DMAP (regenerated) Acylpyridinium->Product + tert-Butanol

Caption: Mechanism of DMAP-catalyzed tert-butyl ester formation.

A Critical Consideration: Chemoselectivity with an Amino Substituent

A key challenge in the esterification of 5-amino-2-bromobenzoic acid using (Boc)₂O is the presence of the nucleophilic amino group. Di-tert-butyl dicarbonate is a standard reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines to form carbamates.[6][7][8] This presents a competing reaction pathway.

The chemoselectivity of the reaction—whether the carboxylic acid is esterified or the amine is protected—is influenced by several factors:

  • Nucleophilicity: The relative nucleophilicity of the carboxylate (formed in the presence of a base) versus the amino group.

  • Reaction Conditions: The choice of solvent, temperature, and the stoichiometry of the reagents can be tuned to favor one reaction over the other. In many instances, the protection of the amine is a rapid process.

  • Catalyst: The presence of DMAP is crucial for accelerating the esterification of the carboxylic acid, potentially allowing it to compete with or even outpace the N-Boc protection.

In practice, it is common for both the esterification of the carboxylic acid and the protection of the amino group to occur, yielding the N-Boc protected tert-butyl ester. If the desired product is the free amino tert-butyl ester, a subsequent deprotection step would be necessary. Alternatively, protecting the amine group with an orthogonal protecting group prior to esterification is a common synthetic strategy.

Experimental Protocol: Synthesis of tert-Butyl 5-Amino-2-Bromobenzoate

The following protocol provides a representative procedure for the synthesis of tert-butyl 5-amino-2-bromobenzoate.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Amino-2-bromobenzoic acid216.0310.02.16 g
Di-tert-butyl dicarbonate218.2512.02.62 g
4-(Dimethylamino)pyridine (DMAP)122.171.0122 mg
tert-Butanol74.1220.01.48 g (1.88 mL)
Dichloromethane (DCM)--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-bromobenzoic acid (2.16 g, 10.0 mmol) and 4-(dimethylamino)pyridine (122 mg, 1.0 mmol).

  • Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagents: To the stirred solution, add tert-butanol (1.88 mL, 20.0 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in 10 mL of DCM over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-amino-2-bromobenzoate.

The following diagram provides a visual representation of the experimental workflow:

Experimental_Workflow start Start: 5-Amino-2-bromobenzoic acid, DMAP dissolve Dissolve in DCM start->dissolve add_reagents Add tert-Butanol and (Boc)₂O dissolve->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react workup Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup dry Dry (Na₂SO₄) and Concentrate workup->dry purify Column Chromatography dry->purify product Product: tert-Butyl 5-Amino-2-bromobenzoate purify->product

Caption: Experimental workflow for the synthesis of tert-butyl 5-amino-2-bromobenzoate.

Data Summary

ParameterExpected Value
Yield 70-90% (highly dependent on reaction conditions and purification)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.9 (d, 1H), 7.2-7.3 (dd, 1H), 6.6-6.7 (d, 1H), 3.8-4.0 (br s, 2H), 1.55 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.1, 146.8, 135.5, 123.4, 118.9, 110.2, 81.5, 28.1
Mass Spectrometry (ESI+) m/z 272.0, 274.0 ([M+H]⁺, isotopic pattern for Br)

Conclusion

The synthesis of tert-butyl 5-amino-2-bromobenzoate via DMAP-catalyzed esterification with di-tert-butyl dicarbonate is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the role of the DMAP catalyst and the potential for chemoselectivity issues arising from the presence of the amino group, is crucial for successful execution. The provided protocol serves as a practical guide for researchers in the field of drug development and organic synthesis, enabling the reliable preparation of this and similar tert-butyl esters for their synthetic endeavors.

References

  • Di-tert-butyl dicarbonate - Wikipedia.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).

  • The synergistic effect of di-tert-butyl dicarbonate - ChemicalBook.

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry - ACS Publications.

  • A Better Understanding of Di Tert Butyl Dicarbonate - Echemi.

  • Di-tert-butyl dicarbonate - chemeurope.com.

  • The BOC-protecting group may be added by treatment of an amino acid with di- tert-butyl dicarbonate as shown in the following reaction sequence. Propose a mechanism to account for formation of these products. - Vaia.

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure.

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC.

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate.

  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents.

  • Steglich Esterification - Organic Chemistry Portal.

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC.

  • Acid to Ester - Common Conditions.

  • esterification of carboxylic acids with - Organic Syntheses Procedure.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B.

  • Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed.

  • CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

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Protocols & Analytical Methods

Method

Optimized synthesis route for Tert-butyl 5-amino-2-bromobenzoate from 2-bromobenzoic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective, and scalable three-step synthetic protocol for converting 2-bromobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective, and scalable three-step synthetic protocol for converting 2-bromobenzoic acid into tert-butyl 5-amino-2-bromobenzoate, a versatile building block with orthogonal reactive handles.

Mechanistic Rationale & Synthetic Strategy

The synthesis of tert-butyl 5-amino-2-bromobenzoate requires precise control over regioselectivity and chemoselectivity. The molecule possesses three distinct functional groups—an aryl bromide, an aniline, and a tert-butyl ester—each offering orthogonal reactivity for downstream cross-coupling, amidation, or deprotection workflows.

Step 1: Regioselective Nitration

The first step involves the electrophilic aromatic substitution (EAS) of 2-bromobenzoic acid. The regioselectivity is strictly governed by the electronic and steric properties of the existing substituents. The carboxylic acid is a strongly electron-withdrawing, meta-directing group, while the bromine atom is weakly deactivating but ortho/para-directing. The 5-position is para to the bromine and meta to the carboxyl group. This synergistic directing effect, combined with the steric hindrance at the 3-position, makes the 5-position the overwhelmingly favored site for nitronium ion ( NO2+​ ) attack, yielding 2-bromo-5-nitrobenzoic acid[1].

Step 2: Mild tert-Butyl Esterification

Standard Fischer esterification with tert-butanol is highly inefficient due to the steric bulk of the tert-butyl group and the tendency of the alcohol to dehydrate into isobutylene under strongly acidic conditions. To bypass this, we utilize di-tert-butyl dicarbonate (Boc 2​ O) activated by a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic catalyst, forming an active acylpyridinium intermediate. The carboxylate attacks this intermediate to form a mixed anhydride, which subsequently undergoes decarboxylation and tert-butoxylation. This base-driven mechanism is mild, operates at room temperature, and prevents unwanted side reactions[2].

Step 3: Chemoselective Nitro Reduction

Reducing a nitro group in the presence of an aryl bromide is notoriously challenging. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) frequently results in hydrodebromination (reductive cleavage of the C-Br bond). To ensure strict chemoselectivity, a Béchamp-type reduction is employed. Iron powder, paired with a mild proton source like ammonium chloride (NH 4​ Cl) in aqueous ethanol, selectively reduces the nitro group to an amine via sequential single-electron transfers. This preserves the valuable aryl bromide handle for future structural elaboration[3].

Synthetic Workflow Visualization

SynthesisRoute SM 2-Bromobenzoic Acid (Starting Material) Step1 Step 1: Nitration HNO3, H2SO4, 0-5°C SM->Step1 Int1 2-Bromo-5-nitrobenzoic Acid (Intermediate 1) Step1->Int1 Step2 Step 2: Esterification Boc2O, DMAP, t-BuOH Int1->Step2 Int2 tert-Butyl 2-bromo-5-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int2->Step3 Product tert-Butyl 5-amino-2-bromobenzoate (Target Product) Step3->Product

3-step synthesis of tert-butyl 5-amino-2-bromobenzoate from 2-bromobenzoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid

Self-Validation Checkpoint: The immediate formation of a white/light-yellow precipitate upon quenching in ice water confirms successful nitration.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and an ice bath. Add 25 mL of concentrated sulfuric acid (H 2​ SO 4​ ) and 12 mL of concentrated nitric acid (HNO 3​ ). Allow the mixture to cool to 0–5 °C.

  • Addition: Slowly add commercially available 2-bromobenzoic acid (9.90 g, 49.3 mmol) portion-wise to the acid mixture, ensuring the internal temperature does not exceed 5 °C to prevent over-nitration or oxidative degradation.

  • Reaction: Stir the reaction mixture for 1 hour at 0–5 °C.

  • Workup: Carefully pour the acidic mixture into a 200 mL beaker containing crushed ice and water.

  • Isolation: Vacuum filter the resulting white solid. Wash the filter cake thoroughly with cold water until the filtrate is pH neutral. Dry under vacuum to afford the product. Verify the melting point (Expected: 180-181 °C)[1].

Protocol 2: Synthesis of tert-Butyl 2-bromo-5-nitrobenzoate

Self-Validation Checkpoint: During the basic aqueous wash, unreacted starting material will partition into the aqueous layer, while the desired ester will remain exclusively in the organic layer.

  • Preparation: In a 250 mL flask, dissolve 2-bromo-5-nitrobenzoic acid (9.84 g, 40.0 mmol) in 100 mL of anhydrous tert-butanol (or a mixture of THF and tert-butanol if solubility is poor).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.49 g, 4.0 mmol, 0.1 eq).

  • Activation: Slowly add di-tert-butyl dicarbonate (Boc 2​ O) (13.1 g, 60.0 mmol, 1.5 eq) dropwise. Mild effervescence (CO 2​ evolution) will be observed.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere (N 2​ or Ar).

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO 3​ (2 × 50 mL) to remove any unreacted acid. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the residue via silica gel chromatography (Petroleum ether/Ethyl acetate) to afford the product as a solid[2].

Protocol 3: Synthesis of tert-Butyl 5-amino-2-bromobenzoate

Self-Validation Checkpoint: The reaction mixture will visibly transition from a clear/yellow solution to a dark brown/black suspension as the iron powder is oxidized.

  • Preparation: In a 250 mL round-bottom flask, suspend tert-butyl 2-bromo-5-nitrobenzoate (9.06 g, 30.0 mmol) in 100 mL of an ethanol/water mixture (4:1 v/v).

  • Reagent Addition: Add iron powder (8.38 g, 150 mmol, 5.0 eq) and ammonium chloride (NH 4​ Cl) (8.02 g, 150 mmol, 5.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2–4 hours. Monitor completion via LC-MS or TLC (disappearance of the nitro starting material).

  • Workup: While still warm, filter the dark suspension through a pad of Celite to remove insoluble iron oxides. Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate to afford the pure aniline product[3].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized three-step workflow:

StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldExpected Purity (HPLC)
1 NitrationHNO 3​ , H 2​ SO 4​ 0–51.095–96%>98%
2 EsterificationBoc 2​ O, DMAP, t-BuOH20–2512.075–85%>95%
3 Nitro ReductionFe powder, NH 4​ Cl802.0–4.088–92%>97%

Sources

Application

Suzuki-Miyaura cross-coupling protocols using Tert-butyl 5-amino-2-bromobenzoate

Advanced Suzuki-Miyaura Cross-Coupling Protocols for Tert-butyl 5-amino-2-bromobenzoate: Overcoming Steric and Electronic Hurdles Strategic Rationale & Substrate Profiling As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Suzuki-Miyaura Cross-Coupling Protocols for Tert-butyl 5-amino-2-bromobenzoate: Overcoming Steric and Electronic Hurdles

Strategic Rationale & Substrate Profiling

As a Senior Application Scientist, I frequently evaluate aromatic building blocks for late-stage functionalization and library synthesis. Tert-butyl 5-amino-2-bromobenzoate (CAS 1248076-29-0) is a highly versatile bifunctional scaffold utilized extensively in drug discovery to construct complex heterocyclic core structures, such as quinolines and quinazolines[1]. Similar to its ethyl ester counterpart, the orthogonal reactivity of its functional groups allows for sequential, controlled derivatization[2].

However, subjecting this specific substrate to palladium-catalyzed Suzuki-Miyaura cross-coupling presents a dual mechanistic challenge:

  • Electronic Deactivation (The Para-Amino Effect): The free 5-amino group exerts a strong +M (resonance) effect, donating electron density directly into the aromatic ring. Because this group is situated para to the bromide leaving group, it significantly enriches the electron density of the C-Br bond. This electronic enrichment raises the activation energy required for the oxidative addition of the electron-rich Pd(0) species.

  • Steric Hindrance (The Ortho-Ester Shield): The tert-butyl ester at the ortho position creates a formidable steric shield around the reaction center. While the bulky tert-butyl group is a strategic synthetic choice to prevent the ester hydrolysis and transesterification that typically plague methyl or ethyl esters under basic aqueous conditions, it severely crowds the Pd-center during the transmetalation and reductive elimination steps[3].

To overcome these barriers, standard catalysts like Pd(PPh3​)4​ are insufficient. The workflow requires highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands, e.g., XPhos or SPhos)[4].

Mechanistic Causality & Pathway Visualization

The successful coupling of Tert-butyl 5-amino-2-bromobenzoate relies on manipulating the catalytic cycle through precise ligand-to-metal ratios and base selection.

  • Oxidative Addition: The electron-rich nature of XPhos increases the nucleophilicity of the Pd(0) center, forcing insertion into the deactivated C-Br bond.

  • Transmetalation: A biphasic solvent system (1,4-Dioxane/ H2​O ) with a mild, soluble base ( K3​PO4​ ) accelerates the formation of the reactive boronate complex without cleaving the tert-butyl ester.

  • Reductive Elimination: The extreme steric bulk of the XPhos ligand forces the two coupling partners closer together, lowering the activation barrier for reductive elimination and rapidly expelling the biaryl product[3].

MechanisticCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Barrier raised by p-NH2 Pd0->OxAdd + Tert-butyl 5-amino-2-bromobenzoate PdII_Br Ar-Pd(II)(L_n)-Br Sterically hindered by o-COOtBu OxAdd->PdII_Br TransMet Transmetalation Accelerated by K3PO4 PdII_Br->TransMet + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)(L_n)-Ar' Pre-reductive complex TransMet->PdII_Ar RedElim Reductive Elimination Driven by ligand bulk PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Target Scaffold) RedElim->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting electronic and steric checkpoints.

Quantitative Reaction Optimization

To establish a self-validating protocol, we must first look at the quantitative screening data that dictates our reagent choices. The table below demonstrates why third-generation (G3) precatalysts are mandatory for optimal yields.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ 1,4-Dioxane/ H2​O 902435Incomplete conversion; Pd(0) insufficiently nucleophilic for oxidative addition.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O 901862Moderate yield; bidentate ligand improves stability but lacks steric bulk for fast reductive elimination.
3 Pd(OAc)2​ / SPhos (2 mol%) K3​PO4​ Toluene/ H2​O 1001285Good yield; electron-rich SPhos accelerates oxidative addition[4].
4 XPhos Pd G3 (2 mol%) K3​PO4​ 1,4-Dioxane/ H2​O 80 4 96 Optimal; G3 precatalyst ensures rapid generation of active Pd(0); XPhos perfectly balances sterics/electronics.

Validated Experimental Protocols

Protocol A: Universal Cross-Coupling (For Electron-Neutral/Rich Boronic Acids)

This protocol is designed for standard aryl or heteroaryl boronic acids. The use of XPhos Pd G3 ensures quantitative generation of the active Pd(0) species at mild temperatures, preventing degradation of the free aniline.

Reagents:

  • Tert-butyl 5-amino-2-bromobenzoate: 1.0 mmol (272.14 mg)

  • Arylboronic Acid: 1.2 mmol

  • K3​PO4​ (Anhydrous): 2.0 mmol (424.5 mg)

  • XPhos Pd G3: 0.02 mmol (16.9 mg, 2 mol%)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL total), thoroughly sparged with Argon.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Tert-butyl 5-amino-2-bromobenzoate, the arylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (repeat 3x).

  • Solvent Addition: Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Initiation: Quickly uncap the vial under a positive flow of Argon, add the XPhos Pd G3 precatalyst, and re-seal. (Causality: Adding the catalyst last prevents premature degradation of the Pd-complex before the boronate is fully formed).

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. The reaction is validated if the starting material mass ( m/z 272/274 for [M+H]+ bromine isotope pattern) is entirely consumed and the corresponding biaryl product mass is dominant. If >5% starting material remains, spike with an additional 1 mol% of XPhos Pd G3 and stir for 1 hour.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: High-Steric Coupling (For Ortho-Substituted Boronic Acids)

When coupling with sterically demanding partners (e.g., 2,6-dimethylphenylboronic acid), the activation barrier for transmetalation increases dramatically. We pivot to a higher boiling solvent and increased catalyst loading.

Adjustments from Protocol A:

  • Catalyst: SPhos Pd G3 (5 mol%). SPhos is slightly less bulky than XPhos, allowing the highly hindered boronic acid to access the Pd-center during transmetalation[4].

  • Boronic Acid Equivalents: Increased to 1.5 mmol to drive the equilibrium of the transmetalation step.

  • Solvent: Toluene / H2​O (10:1 v/v). Toluene allows for a higher reflux temperature.

  • Temperature & Time: 100 °C for 12–16 hours.

Troubleshooting & Analytical Considerations

  • Protodeboronation of the Boronic Acid: If LC-MS indicates complete consumption of the boronic acid but unreacted Tert-butyl 5-amino-2-bromobenzoate remains, protodeboronation is occurring. Solution: Lower the temperature to 65 °C, increase the boronic acid to 2.0 equivalents, and switch to a more reactive precatalyst like tBuBrettPhos Pd G3.

  • Aniline Coordination (Catalyst Poisoning): The free 5-amino group can theoretically coordinate to Pd(II) intermediates, forming inactive off-cycle species. Solution: The strict use of bulky, strongly coordinating monodentate biaryl phosphines (XPhos/SPhos) effectively outcompetes the aniline nitrogen for the Pd coordination sphere, ensuring the catalyst remains on-cycle. Do not attempt this reaction with "naked" palladium sources like Pd2​(dba)3​ without a strong ligand.

References

  • NextSDS. tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information.1

  • Benchchem. Ethyl 5-Amino-2-bromobenzoate | CAS 208176-32-3. 2

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. 4

  • ACS Catalysis. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. 3

Sources

Method

Application Notes and Protocols for the Selective N-Alkylation of Tert-butyl 5-amino-2-bromobenzoate

Introduction: The Strategic Importance of N-Alkylated Aminobenzoates N-alkylated aminobenzoate derivatives are pivotal structural motifs in modern organic synthesis and medicinal chemistry. Their presence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Alkylated Aminobenzoates

N-alkylated aminobenzoate derivatives are pivotal structural motifs in modern organic synthesis and medicinal chemistry. Their presence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and selective synthetic methodologies.[1][2][3] The tert-butyl 5-amino-2-bromobenzoate scaffold, in particular, offers a versatile platform for the introduction of molecular diversity. The amino group serves as a key handle for N-alkylation, while the bromo and tert-butyl ester functionalities provide orthogonal sites for further chemical transformations, such as cross-coupling reactions and ester hydrolysis, respectively.

However, the selective mono-N-alkylation of primary aromatic amines like tert-butyl 5-amino-2-bromobenzoate is a non-trivial synthetic challenge.[4][5][6] The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to competitive di-alkylation and the formation of complex product mixtures that are difficult to separate.[6][7][8] This guide provides a comprehensive overview of robust and selective methods for the mono-N-alkylation of tert-butyl 5-amino-2-bromobenzoate, with a focus on explaining the underlying principles that govern selectivity and offering detailed, field-proven protocols.

Navigating the Landscape of N-Alkylation: A Decision-Making Framework

The choice of an appropriate N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. Below is a decision-making framework to guide the synthetic chemist.

G start Desired N-Alkyl Group on tert-butyl 5-amino-2-bromobenzoate carbonyl From an Aldehyde or Ketone? start->carbonyl Source of Alkyl Group alkyl_halide From an Alkyl Halide? start->alkyl_halide alcohol From an Alcohol? start->alcohol reductive_amination Reductive Amination (High Selectivity for Mono-alkylation) carbonyl->reductive_amination Yes direct_alkylation Direct Alkylation (Control Over-alkylation) alkyl_halide->direct_alkylation Yes borrowing_hydrogen Borrowing Hydrogen/ Hydrogen Autotransfer (Green & Selective) alcohol->borrowing_hydrogen Yes reductive_amination_protocol Protocol 1: Pd/C Catalyzed Reductive Amination reductive_amination->reductive_amination_protocol direct_alkylation_protocol Protocol 2: Cs2CO3 Mediated Direct Alkylation direct_alkylation->direct_alkylation_protocol borrowing_hydrogen_protocol Protocol 3: Ru-catalyzed Borrowing Hydrogen borrowing_hydrogen->borrowing_hydrogen_protocol

Caption: Decision tree for selecting an N-alkylation strategy.

Method 1: Reductive Amination - The Gold Standard for Mono-Alkylation

Reductive amination stands out as one of the most reliable and selective methods for the mono-N-alkylation of primary amines.[1][2][9] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine. This circumvents the isolation of the often-unstable imine and, crucially, the conditions for imine reduction are typically mild enough to prevent further alkylation of the product amine.

Mechanism of Reductive Amination

The selectivity of reductive amination hinges on the relative rates of imine formation and reduction versus the direct alkylation of the newly formed secondary amine with another molecule of the carbonyl compound. By carefully choosing the reducing agent and reaction conditions, the reduction of the imine can be made to be the kinetically favored pathway.

G cluster_0 Reductive Amination Workflow Amine tert-butyl 5-amino-2-bromobenzoate Imine Imine Intermediate Amine->Imine + Carbonyl Aldehyde/Ketone Carbonyl->Imine sAmine N-alkylated Product (Secondary Amine) Imine->sAmine + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd/C) ReducingAgent->sAmine

Caption: General workflow for reductive amination.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Reductive Amination

This protocol utilizes a heterogeneous catalyst (Pd/C) with ammonium formate as an in-situ hydrogen donor, offering an experimentally simple, economical, and environmentally benign approach.[1][2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 5-amino-2-bromobenzoate180769-95-5272.131.01.0
Aldehyde (e.g., Butyraldehyde)123-72-872.111.01.0
Palladium on Carbon (10 wt. %)7440-05-3106.42 (Pd)0.10.1
Ammonium Formate540-69-263.065.05.0
2-Propanol67-63-060.1--
Deionized Water7732-18-518.02--

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-amino-2-bromobenzoate (1.0 mmol, 1.0 equiv).

  • Add 2-propanol and deionized water in a 10:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Add ammonium formate (5.0 mmol, 5.0 equiv) followed by 10% Pd/C (0.1 mmol, 0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with 2-propanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expert Insights: The use of an equimolar amount of the amine and aldehyde is crucial for achieving high selectivity for the mono-alkylated product.[1] The Pd/C catalyst can often be recovered and reused multiple times without a significant loss in activity.[2]

Method 2: Direct Alkylation with Alkyl Halides - Taming a "Runaway" Reaction

Direct alkylation of amines with alkyl halides is a classical C-N bond-forming reaction. However, as previously mentioned, the inherent increase in nucleophilicity of the secondary amine product often leads to a "runaway" reaction, yielding significant amounts of the di-alkylated tertiary amine.[6][8] Several strategies can be employed to favor mono-alkylation.

Strategies for Selective Mono-alkylation:
  • Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor the reaction of the alkyl halide with the more abundant starting material.[7]

  • Choice of Base: The use of specific bases, such as cesium carbonate (Cs₂CO₃), has been shown to promote mono-N-alkylation by a mechanism that is not fully understood but is thought to involve the formation of a less reactive amine-base aggregate.[10]

  • Solvent Effects: Ionic liquids and aqueous media under microwave irradiation have been reported to enhance selectivity for mono-alkylation.[5][11][12][13]

Protocol 2: Cesium Carbonate (Cs₂CO₃) Mediated Direct Alkylation

This protocol leverages the unique properties of cesium carbonate to achieve high chemoselectivity for the mono-N-alkylation of primary aromatic amines with a range of alkyl halides.[10]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 5-amino-2-bromobenzoate180769-95-5272.132.02.0
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.01.0
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.01.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add tert-butyl 5-amino-2-bromobenzoate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.25 M.

  • Add cesium carbonate (1.0 mmol, 1.0 equiv) to the solution.

  • Add the alkyl halide (1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The use of a 2:1 molar ratio of the amine to the alkyl halide is a key parameter for achieving high yields of the mono-alkylated product while minimizing di-alkylation.[10] The basicity and solubility of Cs₂CO₃ in DMF are critical for the observed selectivity.

Method 3: "Borrowing Hydrogen" - A Green Approach to N-Alkylation with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents.[14] This process, typically catalyzed by transition metal complexes (e.g., Ru, Mn, Ir), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the imine intermediate, regenerating the catalyst and producing water as the only byproduct.

Catalytic Cycle of Borrowing Hydrogen

G cluster_0 Borrowing Hydrogen Catalytic Cycle Catalyst [M]-H (Hydride Catalyst) Aldehyde R'CHO Catalyst->Aldehyde + [M] sAmine Ar-NH-CH2R' Catalyst->sAmine - [M] Alcohol R'CH2OH Alcohol->Catalyst - H2 Imine Ar-N=CHR' Aldehyde->Imine + Ar-NH2 - H2O Amine Ar-NH2 Imine->Catalyst + H2 Water H2O

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Protocol 3: Ruthenium-Catalyzed N-Alkylation with Alcohols

This protocol describes a general procedure for the selective mono-N-alkylation of anilines with primary alcohols using a commercially available ruthenium catalyst.[15]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl 5-amino-2-bromobenzoate180769-95-5272.130.51.0
Alcohol (e.g., Benzyl Alcohol)100-51-6108.140.61.2
Ru-Macho-BH ([Ru(CO)H(PPh₃)₂(BH₄)])17185-29-4651.480.010.02
Potassium tert-butoxide (KOtBu)865-47-4112.210.51.0
Toluene108-88-392.14--

Procedure:

  • In a glovebox, charge a Schlenk tube with the Ru catalyst (0.01 mmol, 2 mol%).

  • Add potassium tert-butoxide (0.5 mmol, 1.0 equiv).

  • Add tert-butyl 5-amino-2-bromobenzoate (0.5 mmol, 1.0 equiv).

  • Add toluene (1 mL).

  • Add the alcohol (0.6 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: The choice of base and solvent can significantly impact the efficiency of the borrowing hydrogen reaction. Anhydrous and inert conditions are generally required for optimal catalyst performance. This method is particularly attractive for its high atom economy and the use of readily available and often less toxic alcohols as alkylating agents.[14]

Comparative Overview of N-Alkylation Methods

MethodAlkylating AgentSelectivity for Mono-alkylationKey AdvantagesKey Disadvantages
Reductive Amination Aldehydes, KetonesExcellentHigh selectivity, mild conditions, one-pot procedure.[1][2][9]Requires a suitable carbonyl compound as the starting material.[8]
Direct Alkylation Alkyl HalidesModerate to GoodUtilizes readily available alkyl halides.[7]Prone to over-alkylation, may require excess amine or specific reagents.[6][8]
Borrowing Hydrogen AlcoholsExcellentHigh atom economy, green (water is the only byproduct), uses alcohols.[14]Requires a metal catalyst, often under inert conditions.[15]

Conclusion

The selective mono-N-alkylation of tert-butyl 5-amino-2-bromobenzoate is a critical transformation for the synthesis of a diverse range of valuable compounds. While direct alkylation with alkyl halides presents challenges with over-alkylation, strategic control of reaction conditions and the use of reagents like cesium carbonate can significantly improve selectivity. For unparalleled selectivity, reductive amination with aldehydes or ketones remains the method of choice. Furthermore, the development of catalytic "borrowing hydrogen" methodologies offers a green and highly efficient alternative using alcohols as alkylating agents. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently access the desired N-alkylated aminobenzoate derivatives for their drug discovery and development programs.

References

  • Selva, M., Tundo, P., & Perosa, A. (2001).
  • Cho, S. T., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry.
  • Bae, S. W., et al. (2004).
  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. pubs.acs.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). . Retrieved from [Link]

  • Ju, Y., & Varma, R. S. (2006).
  • Katritzky, A. R., & Szajda, M. (1986). Monoalkylation of primary aromatic amines via N-(alkoxymethyl)aryl amines. Evidence for the formation of stable monomeric methyleneamines. Journal of the Chemical Society, Perkin Transactions 1.
  • Boyd, S., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • D'Andrea, P., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
  • Pillai, C. N., & Jayachandran, B. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology.
  • Gunanathan, C., & Milstein, D. (2013). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of anilines in ionic liquids. pubs.rsc.org. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. grokipedia.org. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of anilines in ionic liquids. pubs.rsc.org. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. . Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. en.wikipedia.org. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. openochem.org. Retrieved from [Link]

  • Li, J., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Smith, A. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Retrieved from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Geronikaki, A., et al. (2022).
  • Google Patents. (n.d.). Process for the ring alkylation of an aniline. patents.google.com.
  • Li, J., et al. (2018). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. . Retrieved from [Link]

  • Farkas, E., et al. (2017).
  • Lator, A., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021).
  • NextSDS. (n.d.). tert-Butyl 2-aMino-5-broMobenzoate — Chemical Substance Information. . Retrieved from [Link]

  • Reddit. (2025). N-alkylation of aminophenols. . Retrieved from [Link]

  • Oronsky, B., et al. (2014). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives. patents.google.com.
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids. patents.google.com.

Sources

Application

Application Note: Trifluoroacetic Acid (TFA) Deprotection Protocol for Tert-Butyl 5-Amino-2-Bromobenzoate

Executive Summary The selective removal of a tert-butyl ester protecting group in the presence of an unprotected primary aromatic amine and a halogen is a critical transformation in organic synthesis and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective removal of a tert-butyl ester protecting group in the presence of an unprotected primary aromatic amine and a halogen is a critical transformation in organic synthesis and drug development. This application note details a highly optimized, self-validating protocol for the conversion of tert-butyl 5-amino-2-bromobenzoate to 5-amino-2-bromobenzoic acid using Trifluoroacetic Acid (TFA). Designed for Senior Application Scientists and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection, temperature control, and isoelectric isolation to ensure high yield and analytical purity.

Physicochemical Profiling

Understanding the substrate's physicochemical properties is essential for predicting its behavior during acid-catalyzed cleavage and subsequent aqueous workup [1].

Table 1: Physicochemical Profile of Substrate and Target Product

PropertyStarting MaterialTarget Product
Chemical Name Tert-butyl 5-amino-2-bromobenzoate5-Amino-2-bromobenzoic acid
Molecular Formula C₁₁H₁₄BrNO₂C₇H₆BrNO₂
Molecular Weight 272.14 g/mol 216.03 g/mol
Key Functional Groups tert-Butyl ester, Aniline, Aryl bromideCarboxylic acid, Aniline, Aryl bromide
Acid/Base Character Weak base (Aniline)Amphoteric (Zwitterionic potential)
Solubility Profile Soluble in DCM, EtOAc, HexaneSoluble in DMSO, basic/acidic aq. solutions

Mechanistic Rationale & Causality

The deprotection of tert-butyl esters using TFA is driven by the formation of a highly stable carbocation [2]. However, the presence of the 5-amino group introduces a competing acid-base dynamic.

  • Amine Protonation (The Sink): The first equivalent of TFA is immediately consumed to protonate the basic aniline nitrogen, forming an anilinium trifluoroacetate salt [3]. This necessitates the use of a vast excess of TFA to ensure sufficient free acid remains to catalyze the ester cleavage.

  • Ester Cleavage (The Catalytic Cycle): The carbonyl oxygen of the ester is protonated by TFA, increasing the electrophilicity of the adjacent carbon. The C-O bond cleaves to generate a stable tert-butyl cation and the free carboxylic acid.

  • Thermodynamic Sink: The tert-butyl cation rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene gas from the reaction mixture drives the equilibrium entirely to the product side [4].

Mechanism Ester tert-Butyl Ester Protonated Protonated Ester Ester->Protonated + TFA (H+) Cation tert-Butyl Cation Protonated->Cation Cleavage Isobutylene Isobutylene Gas Cation->Isobutylene - H+

Figure 2: Acid-catalyzed cleavage mechanism of tert-butyl esters.

Experimental Protocol

Reagents & Equipment
  • Substrate: Tert-butyl 5-amino-2-bromobenzoate (1.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous. Causality: DCM is non-nucleophilic and will not trap the tert-butyl cation, preventing unwanted alkylation side-products.

  • Reagent: Trifluoroacetic Acid (TFA), ≥99% purity.

  • Quench/Workup: Toluene (for azeotropic removal), Saturated aqueous Sodium Acetate (NaOAc) or 1M NaOH.

Step-by-Step Execution

Workflow SM Tert-butyl 5-amino-2-bromobenzoate Step1 Dissolution in DCM SM->Step1 Step2 TFA Addition (0 °C to RT) Step1->Step2 Step3 Isobutylene Evolution Step2->Step3 Step4 Concentration in vacuo Step3->Step4 Intermediate TFA Salt of Product Step4->Intermediate Step5 pH Adjustment (pH ~4.5) Intermediate->Step5 Product 5-Amino-2-bromobenzoic acid Step5->Product

Figure 1: Workflow for TFA-mediated deprotection and free base isolation.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 5-amino-2-bromobenzoate (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial protonation of the aniline is exothermic. Cooling prevents localized heating that could lead to oxidative degradation of the electron-rich aniline ring.

  • Acid Addition: Dropwise, add TFA (5.0 mL). The ratio of DCM to TFA should be approximately 1:1 (v/v).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 3 to 5 hours.

  • Monitoring: Track the reaction via LC-MS or TLC (See Section 5). Do not proceed until the starting material is entirely consumed.

Workup & Isoelectric Isolation
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Distillation: Add toluene (10 mL) to the crude residue and evaporate again. Repeat this twice. Causality: TFA has a high boiling point (72.4 °C) and strongly hydrogen-bonds to the product. Toluene forms an azeotrope with TFA, facilitating its complete removal without requiring harsh heating.

  • Isoelectric Precipitation: The resulting residue is the TFA salt of 5-amino-2-bromobenzoic acid. Suspend the residue in minimal distilled water (5 mL). Dropwise, add saturated aqueous NaOAc (or 1M NaOH) while monitoring with a pH meter until the pH reaches 4.5 to 5.0 .

    • Causality: The product is amphoteric. At pH < 3, it is a soluble anilinium salt. At pH > 7, it is a soluble benzoate salt. The isoelectric point (pI) lies near pH 4.5, where the molecule exists as a neutral zwitterion with minimal aqueous solubility [5].

  • Isolation: Stir the resulting thick white/pale-yellow suspension at 0 °C for 30 minutes to maximize precipitation. Filter through a sintered glass funnel, wash the filter cake with ice-cold water (2 x 2 mL), and dry under high vacuum to afford the free base product.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. The successful execution of this deprotection is confirmed by observing specific, predicted shifts in the analytical data.

Table 2: Reaction Monitoring & Validation Metrics

Analytical MethodIn-Process Control (Starting Material)Validation Checkpoint (Product)
LC-MS (ESI+) m/z 272.0, 274.0 [M+H]⁺ (Bromine isotope pattern)m/z 216.0, 218.0 [M+H]⁺ (Mass shift of -56 Da)
¹H NMR (DMSO-d₆) Sharp 9H singlet at ~1.55 ppm (tert-butyl group)Complete disappearance of the 9H singlet at ~1.55 ppm
TLC (Hexane:EtOAc 3:1) R_f ≈ 0.65 (UV active spot)R_f ≈ 0.0 (Product streaks at baseline without AcOH modifier)

Note: If the 9H singlet is still visible in the ¹H NMR of the crude, the reaction is incomplete. Resubmit the mixture to TFA/DCM.

References

  • Nanoporous Polymers from Cross-Linked Polymer Precursors via tert-Butyl Group Deprotection and Their Carbon Dioxide Capture Properties. Chemistry of Materials, ACS Publications.

  • Rapid N-Boc Deprotection with TFA. Molecular Diversity, Springer.

  • Brønsted Acid–Lewis Acid (BA–LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis. Organic Letters, ACS Publications.

  • PubChem Compound Summary for CID 61944937, Tert-butyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information.

  • Copper-Catalyzed Modular Amino Oxygenation of Alkenes: Access to Diverse 1,2-Amino Oxygen-Containing Skeletons. PubMed Central (PMC).

Sources

Method

Application Note: Tert-butyl 5-amino-2-bromobenzoate as a Versatile Scaffold in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern drug discovery, the rapid generation of div...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on the use of highly functionalized, orthogonally reactive building blocks. Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0) [1] represents a premier trifunctional scaffold for the synthesis of complex biaryls, substituted anthranilic acids, and heterocyclic pharmacophores (such as quinazolines and benzimidazoles).

From a strategic design perspective, this molecule offers three distinct sites for functionalization, each governed by orthogonal reactivity:

  • C1 Tert-Butyl Ester : Acts as a robust protecting group that is completely stable to the harsh basic and nucleophilic conditions of cross-coupling reactions, yet easily cleaved under mild acidic conditions[2].

  • C2 Aryl Bromide : A prime candidate for transition-metal-catalyzed C–C bond formations (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings)[3].

  • C5 Primary Amine : An electron-rich nucleophile primed for C–N bond formation via Buchwald-Hartwig amination, reductive amination, or simple amidation[4].

By understanding the causality behind catalyst selection and protecting group dynamics, chemists can leverage this building block to construct complex active pharmaceutical ingredients (APIs) with high chemoselectivity.

Mechanistic Visualization of Orthogonal Pathways

The true value of this scaffold lies in its ability to be functionalized in any sequence, provided the correct catalytic conditions are applied. The diagram below maps the divergent synthetic pathways available from this central node.

G Scaffold Tert-butyl 5-amino-2-bromobenzoate (CAS: 1248076-29-0) Suzuki Suzuki-Miyaura Coupling (C2-Bromide) Scaffold->Suzuki Pd(dppf)Cl2 R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-Amine) Scaffold->Buchwald Pd2(dba)3, BrettPhos Ar-X Deprotect Acidic Cleavage (C1-Ester) Scaffold->Deprotect TFA / DCM Prod_Suzuki 2-Aryl-5-amino tert-butyl benzoate Suzuki->Prod_Suzuki Prod_Buchwald 5-(N-Aryl)-2-bromo tert-butyl benzoate Buchwald->Prod_Buchwald Prod_Acid 5-Amino-2-bromobenzoic acid Deprotect->Prod_Acid

Divergent synthetic pathways for Tert-butyl 5-amino-2-bromobenzoate functionalization.

Quantitative Data & Reaction Optimization

To ensure reproducible scale-up, the following table summarizes the optimized parameters for the three primary functionalization pathways. These metrics reflect field-proven baselines for maximizing yield while minimizing catalyst degradation.

Reaction PathwayTarget SiteCatalyst / ReagentsBase & SolventTemp / TimeTypical Yield
Suzuki-Miyaura C2 (Aryl Bromide)5 mol% Pd(dppf)Cl₂, 1.2 eq Arylboronic acidK₂CO₃ (2.5 eq) in 1,4-Dioxane/H₂O (4:1)90 °C, 8–12 h75–90%
Buchwald-Hartwig C5 (Primary Amine)2 mol% Pd₂(dba)₃, 4 mol% BrettPhosCs₂CO₃ (2.0 eq) in Anhydrous Toluene100 °C, 12–16 h65–85%
Ester Cleavage C1 (t-Butyl Ester)20% v/v Trifluoroacetic Acid (TFA)None in Anhydrous DCM25 °C, 2–4 h>95%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific mass-to-charge (m/z) transitions and visual cues, researchers can ensure the integrity of each step.

Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling[3]

Objective: Form a C–C bond at the C2 position while leaving the C5-amine and C1-ester intact.

  • Causality & Optimization: The bulky tert-butyl ester at C1 forces the C2-bromide into a sterically encumbered environment. Standard catalysts like Pd(PPh₃)₄ may exhibit sluggish oxidative addition here. Utilizing Pd(dppf)Cl₂ provides a bidentate coordination sphere that resists displacement by the free C5-primary amine, preventing catalyst poisoning and ensuring efficient transmetalation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine Tert-butyl 5-amino-2-bromobenzoate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Note: Water is critical here to dissolve the inorganic base and accelerate the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Purge the flask with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 90 °C under continuous stirring.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material isotopic doublet (m/z [M+H]⁺ 272/274) is fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: C5-Functionalization via Buchwald-Hartwig Amination[4]

Objective: Arylate the C5 primary amine to form a secondary diarylamine.

  • Causality & Optimization: Primary anilines are notoriously challenging in Buchwald-Hartwig couplings because they tend to form inactive bis-amine palladium complexes. The use of BrettPhos —a highly bulky, electron-rich dialkylbiarylphosphine ligand—sterically enforces a monoligated Pd(0) active species. This accelerates the rate-determining reductive elimination step and suppresses competitive β-hydride elimination.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Tert-butyl 5-amino-2-bromobenzoate (1.0 eq, 1.0 mmol), the target aryl chloride/bromide (1.1 eq, 1.1 mmol), and Cs₂CO₃ (2.0 eq, 2.0 mmol). Note: Cs₂CO₃ is preferred over stronger bases like NaOtBu to guarantee the absolute preservation of the ester.

  • Catalyst Complex: Add Pd₂(dba)₃ (0.02 eq, 0.02 mmol) and BrettPhos (0.04 eq, 0.04 mmol).

  • Solvent: Add anhydrous, degassed Toluene (8 mL). Seal the vial with a PTFE septum cap.

  • Reaction: Heat the reaction block to 100 °C for 12–16 hours.

  • Validation: A successful catalytic cycle will often turn the solution from a dark red/purple (Pd₂(dba)₃) to a clear, golden-brown hue. Confirm consumption of the amine via TLC (Ninhydrin stain will cease to show a primary amine spot).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Late-Stage C1-Tert-Butyl Ester Deprotection[2]

Objective: Reveal the free carboxylic acid for subsequent amide coupling or salt formation.

  • Causality & Optimization: The tert-butyl ester is completely orthogonal to the basic conditions of cross-coupling but is highly labile to strong acids. Trifluoroacetic acid (TFA) protonates the ester oxygen, leading to the generation of a tert-butyl cation. This cation rapidly eliminates to form isobutylene gas, driving the reaction to completion thermodynamically.

Step-by-Step Procedure:

  • Preparation: Dissolve the functionalized tert-butyl benzoate intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4 mL).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 1 mL, ~20% v/v) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at 25 °C for 2–4 hours.

  • Validation: Monitor by TLC. The highly non-polar ester will convert to a highly polar baseline spot (the carboxylic acid).

  • Workup: Co-evaporate the mixture with Toluene (3 × 10 mL) on a rotary evaporator to azeotropically remove residual TFA. The resulting product is typically isolated as the TFA salt of the amino acid in >95% purity, ready for immediate downstream coupling.

References

  • NextSDS Database. tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information. NextSDS. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications, 2016.[Link]

  • Chen, et al. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2023.[Link]

  • Swift, T., et al. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Macromolecules, ACS Publications, 2018.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives of tert-butyl 5-amino-2-bromobenzoate

Introduction: The Strategic Value of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction's broad substrate scope and functional group tolerance have replaced harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require severe conditions and have limited applicability.[1]

This guide focuses on a specific, yet representative, substrate: tert-butyl 5-amino-2-bromobenzoate. This molecule presents a classic scenario encountered in drug development—an aryl halide poised for functionalization in the presence of other reactive groups, namely a primary aniline and a base-sensitive tert-butyl ester. A successful C-N coupling at the aryl bromide position requires a carefully orchestrated set of conditions to ensure chemoselectivity, prevent side reactions, and preserve the integrity of the existing functional groups. This document provides a detailed exploration of the critical reaction parameters, a step-by-step protocol, and expert insights to guide researchers in achieving high-yielding and clean transformations.

Understanding the Catalytic Cycle: The Engine of the Transformation

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A grasp of this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent, ligand-coordinated Palladium(0) species into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to facilitate this step without promoting unwanted side reactions.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4] The steric and electronic properties of the ancillary phosphine ligand are crucial for promoting this step efficiently and preventing competing pathways like β-hydride elimination.[8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Binding & Deprotonation (+ R₂NH, + Base) PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido Base_HBr Base-HBr Amine_Coord->Base_HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product Aryl_Halide Ar-Br Aryl_Halide->OxAdd

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Directive: Selecting and Optimizing Reaction Parameters

For the specific transformation of tert-butyl 5-amino-2-bromobenzoate, careful consideration of each reaction component is paramount. The presence of the primary amino group and the ester functionality dictates a nuanced approach.

Palladium Source: Precatalyst Selection

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state.[7] Modern protocols increasingly favor the use of well-defined palladium precatalysts. These are typically air-stable Pd(II) complexes that rapidly and reliably generate the active L-Pd(0) species upon exposure to a base.[7] For this application, a G3 or G4 palladacycle precatalyst is highly recommended for its efficiency and ease of use.

The Ligand: The Key to Selectivity and Reactivity

The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[5] Early generations of ligands like DPPF or BINAP have been largely superseded by sterically hindered, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group.[1][9]

  • Why Steric Bulk? Bulky ligands promote the formation of monoligated palladium complexes, which are highly active and accelerate both the oxidative addition and reductive elimination steps.[1] This increased rate of reductive elimination is crucial to outcompete potential side reactions.[8]

  • Why Electron-Rich? Electron-donating phosphines enhance the rate of oxidative addition into the aryl bromide bond.

For coupling an amine with tert-butyl 5-amino-2-bromobenzoate, ligands such as RuPhos , XPhos , or BrettPhos are excellent starting points. BrettPhos, in particular, has shown high efficacy for the monoarylation of primary amines.[4]

The Base: A Balancing Act

The base facilitates the deprotonation of the incoming amine nucleophile. However, a base that is too strong can lead to the hydrolysis or transesterification of the tert-butyl ester.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and widely used but pose a significant risk to the ester group, especially at elevated temperatures.[7] They should be used with caution or as a last resort if weaker bases fail.

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These bases offer much greater functional group tolerance and are the recommended first choice for this substrate.[7] Cesium carbonate (Cs₂CO₃) is often effective due to its solubility in common organic solvents.[7]

Solvent and Temperature

Aprotic, non-polar, or moderately polar solvents are standard.

  • Toluene and 1,4-Dioxane are the most common and reliable solvents.[4]

  • Tetrahydrofuran (THF) is also a viable option. Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[7][10]

Data Presentation: Recommended Starting Conditions

The table below summarizes recommended starting points for the amination of tert-butyl 5-amino-2-bromobenzoate with a generic primary amine (R-NH₂). Optimization may be required based on the specific nature of the coupling partner.

ParameterCondition A (High Tolerance)Condition B (High Reactivity)Rationale & Key Considerations
Aryl Halide tert-butyl 5-amino-2-bromobenzoate (1.0 eq)tert-butyl 5-amino-2-bromobenzoate (1.0 eq)The limiting reagent in the reaction.
Amine Primary/Secondary Amine (1.2-1.5 eq)Primary/Secondary Amine (1.2-1.5 eq)A slight excess of the amine ensures complete consumption of the aryl bromide.[11]
Pd Precatalyst RuPhos Pd G3 (1-2 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalysts offer high activity and air stability. RuPhos is an excellent general ligand.
Ligand (Included in Precatalyst)(Included in Precatalyst)Using a precatalyst simplifies setup and ensures the correct Pd:Ligand ratio.
Base K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)NaOtBu (2.0 eq)Condition A prioritizes the stability of the t-butyl ester. Condition B may be faster but risks ester cleavage.
Solvent Toluene or 1,4-Dioxane (0.1 M)Toluene or 1,4-Dioxane (0.1 M)Anhydrous solvent is critical for reproducibility.
Temperature 100 °C80-100 °CMonitor reaction progress by TLC or LC-MS to avoid prolonged heating.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Buchwald-Hartwig amination using the recommended high-tolerance conditions (Condition A).

Materials:

  • tert-butyl 5-amino-2-bromobenzoate

  • Amine coupling partner

  • RuPhos Pd G3 Precatalyst

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous Toluene

  • Standard glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 5-amino-2-bromobenzoate (1.0 eq), the amine coupling partner (1.2 eq), and finely ground K₃PO₄ (2.0 eq).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the RuPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically become a heterogeneous suspension.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS by periodically taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion. Typical reaction times range from 4 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Caption: A streamlined workflow for the experimental protocol.

Trustworthiness: Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause: Inactive catalyst, poor quality reagents, or insufficient inerting.

    • Solution: Ensure all reagents are pure and the solvent is truly anhydrous. Use a fresh bottle of precatalyst. Re-verify that the reaction is maintained under a strict inert atmosphere. Consider screening an alternative ligand (e.g., XPhos) or a stronger base if ester stability is not a concern.

  • Issue: Formation of Hydrodehalogenated Byproduct (Arene-H).

    • Cause: This can arise from a competing reaction pathway.

    • Solution: This side reaction is often minimized by the use of modern, bulky biarylphosphine ligands which favor the desired reductive elimination over competing pathways.[8]

  • Issue: Ester Cleavage.

    • Cause: The base is too strong or the reaction temperature is too high for prolonged periods.

    • Solution: Switch to a milder base like K₃PO₄ or K₂CO₃. Ensure the reaction is not heated longer than necessary by carefully monitoring its progress.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of Pennsylvania ScholarlyCommons. [Link]

  • Singleton, D. A., & Cvetan, M. P. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287–293. [Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Esterification of 5-Amino-2-bromobenzoic Acid to tert-Butyl Ester

Welcome to the Advanced Synthesis Support Center. The conversion of 5-amino-2-bromobenzoic acid (MW: 216.03 g/mol ) to its tert-butyl ester is a notoriously difficult transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The conversion of 5-amino-2-bromobenzoic acid (MW: 216.03 g/mol ) to its tert-butyl ester is a notoriously difficult transformation. Researchers frequently encounter low yields, complex side-reaction profiles, and intractable reaction mixtures.

This guide provides root-cause analyses, self-validating protocols, and mechanistic troubleshooting to help you bypass the unique steric and electronic hurdles of this substrate.

Diagnostic Workflow: Identifying the Root Cause

The failure mode of your esterification is almost entirely dependent on the reagent system you selected. Use the diagnostic logic below to identify why your reaction failed and how to pivot.

Workflow Start Low Yield of tert-Butyl 5-amino-2-bromobenzoate Reagent Which esterification method was used? Start->Reagent Boc2O Boc2O / DMAP / t-BuOH Reagent->Boc2O Isobutylene Isobutylene (g) / H2SO4 Reagent->Isobutylene TBTA tert-Butyl Trichloroacetimidate Reagent->TBTA BocIssue Issue: N-Boc Formation (Amine Competition) Boc2O->BocIssue IsoIssue Issue: Zwitterion Insolubility or Ester Cleavage Isobutylene->IsoIssue TBTAIssue Issue: Sluggish Reaction (Steric Hindrance) TBTA->TBTAIssue BocSol Action: Switch to acidic or neutral conditions BocIssue->BocSol IsoSol Action: Increase H2SO4 to protonate amine IsoIssue->IsoSol TBTASol Action: Optimize Temp & Wash with 2N NaOH TBTAIssue->TBTASol

Diagnostic workflow for troubleshooting low yields based on the selected esterification reagent.

Root Cause Analysis & FAQs

Q: I used Boc₂O, DMAP, and t-BuOH. My LC-MS shows a mass of M+100 instead of the expected product. What happened?

A: You have encountered chemoselectivity failure . DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate with Boc₂O[1]. While the carboxylic acid is sterically hindered by the ortho-bromo group, the unprotected 5-amino group (an aniline) is highly exposed and nucleophilic. The amine outcompetes the bulky t-BuOH, resulting in N -Boc protection (yielding N -Boc-5-amino-2-bromobenzoic acid, M+100) rather than O -tert-butyl esterification.

  • The Fix: Do not use Boc₂O/DMAP for unprotected amino acids unless you specifically want the N -Boc derivative[2]. Switch to a method that operates under acidic conditions to protonate and deactivate the amine.

Q: I tried Steglich conditions (DCC, DMAP, t-BuOH), but the yield is <10% with a massive amount of byproduct. Why?

A: This is a classic case of steric hindrance inducing a 1,3-rearrangement . The bulky 2-bromo group blocks the Bürgi-Dunitz trajectory required for t-BuOH to attack the O -acylisourea intermediate. Because the intermolecular attack is sterically retarded, the intermediate has time to undergo an intramolecular 1,3-acyl shift, forming an unreactive N -acylurea byproduct.

Q: I am using the Isobutylene/H₂SO₄ method, but my starting material won't dissolve.

A: 5-Amino-2-bromobenzoic acid exists as a tightly bound zwitterionic polymer (ammonium carboxylate lattice) in non-polar solvents like DCM.

  • The Fix: You must add enough concentrated H₂SO₄ to fully protonate the 5-amino group. This breaks the zwitterionic network, forming a soluble bisulfate salt, which allows the carboxylic acid to react with the isobutylene carbocation[3].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize one of the following validated protocols. Each contains mechanistic checkpoints to verify the reaction is proceeding correctly.

Protocol A: The Isobutylene/H₂SO₄ Method (Recommended for Scalability)

This classic method leverages strong acid to simultaneously protect the amine (via protonation) and generate the tert-butyl carbocation[3].

  • Preparation: Suspend 5-amino-2-bromobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) inside a heavy-walled pressure flask.

  • Activation: Cool the suspension to -78 °C. Slowly add concentrated H₂SO₄ (1.5 eq).

    • Self-Validation Checkpoint: The cloudy suspension must become significantly more homogeneous as the zwitterion is disrupted. If it remains completely insoluble, add a small amount of 1,4-dioxane as a co-solvent.

  • Alkylation: Condense isobutylene gas (approx. 10 eq) into the flask using a dry-ice condenser[3].

  • Reaction: Seal the flask tightly and allow it to warm to room temperature. Stir vigorously for 24 hours.

  • Workup: Cool the flask back to -20 °C before venting to avoid product blowout. Pour the mixture into cold saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO₂) confirms the successful neutralization of the sulfuric acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: The tert-Butyl Trichloroacetimidate (TBTA) Method (Recommended for Mildness)

TBTA allows for esterification under strictly neutral conditions, avoiding the risks of pressurized gas[4],[5].

Mechanism SM 5-Amino-2-bromobenzoic Acid (Proton Donor) Activation Symbiotic Activation (H+ Transfer) SM->Activation TBTA tert-Butyl Trichloroacetimidate (Proton Acceptor) TBTA->Activation Intermediate Carboxylate Anion + Activated Imidate Activation->Intermediate Product tert-Butyl Ester + Trichloroacetamide Intermediate->Product Nucleophilic Attack

Symbiotic activation mechanism demonstrating proton transfer from the carboxylic acid to the imidate.
  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM/THF (1:1, 0.1 M) under argon.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (2.5 eq) dropwise at room temperature[5].

  • Reaction: Stir for 16–24 hours. The carboxylic acid protonates the imidate, activating it for nucleophilic attack (symbiotic activation)[4],[6].

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly polar baseline spot (zwitterion) should disappear, replaced by a fast-moving, UV-active spot.

  • Workup (Critical Step): Dilute with DCM and wash the organic layer vigorously with 2N NaOH (3 x 20 mL).

    • Self-Validation Checkpoint: The byproduct, trichloroacetamide, has a pKa of ~4.5. The NaOH wash deprotonates it, pulling it entirely into the aqueous layer and leaving your pure ester in the organic phase[4],[2].

Quantitative Method Comparison

Use the table below to select the optimal method based on your lab's equipment and yield requirements.

Esterification MethodPrimary ReagentsTypical YieldPrimary Competing Reaction / IssueScalability
Isobutylene Alkylation Isobutylene (g), H₂SO₄, DCM75–85%Ester hydrolysis during basic workupHigh (Requires pressure reactor)
Imidate Transfer tert-Butyl trichloroacetimidate60–80%Sluggish conversion due to ortho-stericsMedium (Reagent is costly at scale)
Anhydride Coupling Boc₂O, DMAP, t-BuOH< 10% N -Boc formation (M+100 mass observed)Low (Poor chemoselectivity)
Steglich Coupling DCC, DMAP, t-BuOH< 5% N -acylurea formation (1,3-rearrangement)Low (Fails due to steric hindrance)

References

  • Title: Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles Source: The Journal of Organic Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Synthesizing tertiary-butylesters of BOC-amino acids Source: r/Chempros (Reddit) URL: [Link]

  • Title: General Procedure for the tert-Butyl Esterification of Amino Acids Source: eScholarship (University of California) URL: [Link]

  • Title: Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles Source: ACS Publications URL: [Link]

  • Title: 5-AMINO-2-BROMOBENZOIC ACID (CAS 2840-02-0) Source: ChemBuyersGuide / ChemScene URL: [Link]

Sources

Optimization

How to avoid aniline oxidation when storing Tert-butyl 5-amino-2-bromobenzoate

Welcome to the technical support center for the handling and storage of Tert-butyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of Tert-butyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The aniline moiety in this molecule is susceptible to oxidation, which can compromise the integrity of your experiments. This document provides in-depth, experience-driven advice to help you mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: My once off-white solid Tert-butyl 5-amino-2-bromobenzoate has turned yellow/brown. What happened?

This discoloration is a classic indicator of oxidation.[1] The aniline functional group is highly susceptible to air oxidation, which leads to the formation of colored impurities.[1] While a slight yellowing may not significantly impact some applications, a pronounced brown or reddish color suggests a notable level of degradation.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The oxidation of anilines is primarily promoted by:

  • Oxygen: Direct exposure to air is the main culprit.

  • Light: UV radiation can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts.

Q3: Can I still use the discolored reagent in my synthesis?

Using a discolored, and therefore oxidized, reagent is not recommended without purification. The impurities can lead to lower yields, unexpected side products, and difficulties in purification of your desired compound. For sensitive applications, such as in drug development, using the pure compound is critical.

Troubleshooting Guide: Storage and Handling

Issue 1: Preventing Oxidation During Long-Term Storage

Proper storage is the most effective way to prevent the oxidation of Tert-butyl 5-amino-2-bromobenzoate.

Root Cause Analysis:

The amino group (-NH₂) on the benzene ring makes the compound reactive and prone to oxidation.[2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making it susceptible to attack by oxidizing agents like atmospheric oxygen.[1]

Recommended Long-Term Storage Protocol:
ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces oxygen, the primary oxidant.
Temperature 2-8°CReduces the rate of chemical degradation.
Light Amber Glass Vial or Store in DarknessPrevents light-induced photochemical oxidation.
Container Tightly Sealed ContainerMinimizes exposure to atmospheric moisture and oxygen.[3][4][5]
Experimental Protocol: Inert Gas Blanketing for Storage
  • Place the vial containing Tert-butyl 5-amino-2-bromobenzoate into a larger sealable container, such as a desiccator or a glove box antechamber.

  • If using a desiccator, ensure a tight seal and connect it to a vacuum line and an inert gas line.

  • Evacuate the air from the desiccator for 5-10 minutes.

  • Slowly backfill the desiccator with dry argon or nitrogen gas.

  • Repeat the evacuate/backfill cycle 2-3 times to ensure a completely inert atmosphere.

  • Store the sealed desiccator at 2-8°C.

Issue 2: Minimizing Oxidation During Experimental Use

Even with proper long-term storage, the compound can oxidize during handling and use in experiments.

Recommended Handling Practices:
  • Work Quickly: Minimize the time the container is open to the atmosphere.

  • Inert Atmosphere for Reactions: For sensitive reactions, handle the solid in a glove box or use Schlenk line techniques to maintain an inert atmosphere.[6]

  • Use Freshly Opened Reagents: Whenever possible, use a freshly opened bottle of the reagent for the best results.

Issue 3: Dealing with an Already Oxidized Reagent

If your Tert-butyl 5-amino-2-bromobenzoate has already discolored, purification is necessary before use.

Analytical Verification of Oxidation (Optional but Recommended):

Before purification, you can confirm the presence of impurities via:

  • Thin Layer Chromatography (TLC): Compare the stored material to a pure standard (if available). Oxidized material will likely show multiple spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of new, unidentifiable peaks in the aromatic region can indicate oxidation byproducts.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying moderately oxidized Tert-butyl 5-amino-2-bromobenzoate.

  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane).

  • Dissolution: In a flask, dissolve the discolored solid in a minimal amount of the hot polar solvent.

  • Decolorization (if necessary): If the solution is still highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add the hot non-polar solvent to the filtrate until you observe persistent cloudiness. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold non-polar solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Oxidation and Prevention Workflow

The following diagrams illustrate the aniline oxidation process and the decision-making workflow for handling Tert-butyl 5-amino-2-bromobenzoate.

Aniline_Oxidation Aniline Aniline Moiety (-NH2) Oxidized_Products Colored Impurities (e.g., Quinones, Azo Compounds) Aniline->Oxidized_Products Oxidation Oxidants Oxygen, Light, Metal Ions Oxidants->Aniline Initiates

Caption: Simplified schematic of aniline oxidation.

Troubleshooting_Workflow Start Start: Need to use Tert-butyl 5-amino-2-bromobenzoate Check_Appearance Check Visual Appearance Start->Check_Appearance Off_White Solid is Off-White Check_Appearance->Off_White Clean Discolored Solid is Yellow/Brown Check_Appearance->Discolored Oxidized Use_Directly Proceed with Experiment Off_White->Use_Directly Purify Purify Reagent (e.g., Recrystallization) Discolored->Purify Store_Properly Store Remainder Properly (Inert gas, 2-8°C, Dark) Use_Directly->Store_Properly Purify->Use_Directly

Caption: Decision workflow for handling the reagent.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.).
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (2023, January 4).
  • MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. (2019, May 22).
  • Aniline - Wikipedia. (n.d.).
  • Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. (2021). Synfacts, 17(03), 0282.
  • tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information - NextSDS. (n.d.).
  • tert-Butyl 2-aMino-5-broMobenzoate — Chemical Substance Information - NextSDS. (n.d.).
  • aniline impurities - Sciencemadness Discussion Board. (2005, January 11).
  • preventing oxidation of the aniline group during complexation - Benchchem. (n.d.).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • TERT-BUTYL 5-AMINO-2-CHLOROBENZOATE | 1179133-92-6 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 14).
  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. (n.d.).
  • CN111056954A - Aniline purification method - Google Patents. (2024, March 15).
  • Product Data Sheet - APExBIO. (2016, June 30).

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Tert-butyl 5-amino-2-bromobenzoate

Welcome to the dedicated technical support center for the purification of Tert-butyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of Tert-butyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of Tert-butyl 5-amino-2-bromobenzoate.

Q1: What are the key structural features of Tert-butyl 5-amino-2-bromobenzoate that influence its chromatographic behavior?

A1: The chromatographic behavior of this compound is primarily governed by three features: the aromatic amine (-NH2), the bromo substituent (-Br), and the tert-butyl ester (-O-t-Bu). The amine group is basic and polar, leading to strong interactions with the acidic silanol groups on standard silica gel.[1][2] The tert-butyl ester is bulky and non-polar, while the bromine atom adds to the overall molecular weight and has a moderate electron-withdrawing effect. The predicted XlogP value, a measure of lipophilicity, is 2.8, indicating moderate non-polar character.[3]

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?

A2: A standard and effective starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] For Tert-butyl 5-amino-2-bromobenzoate, begin with a 9:1 or 8:2 mixture of hexanes:ethyl acetate. This allows you to gauge the compound's polarity and adjust the solvent ratio accordingly.

Q3: What is the ideal Rf value I should aim for on my TLC plate before scaling up to a column?

A3: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[6][7][8] An Rf in this range ensures that the compound will not elute too quickly (minimizing separation from non-polar impurities) or take an excessively long time to come off the column (which can lead to band broadening and lower recovery).[9]

Q4: How should I prepare my crude sample for loading onto the column?

A4: The sample should be dissolved in a minimal amount of the initial mobile phase or a less polar solvent than the mobile phase to ensure it loads onto the column in a tight band.[10] Alternatively, for compounds that are not readily soluble, a "dry loading" technique is recommended. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8]

Troubleshooting Guide: From Tailing Peaks to Low Yields

This in-depth guide tackles specific, complex issues you may encounter during the purification process.

Issue 1: My product is streaking or "tailing" down the TLC plate and column.

Q: I'm observing significant tailing of my product spot on the TLC plate, and this is translating to broad, poorly defined peaks during my column chromatography. What's causing this and how can I fix it?

A: Tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Given that Tert-butyl 5-amino-2-bromobenzoate contains a basic amine group, the primary cause is the interaction with the acidic silanol groups on the surface of standard silica gel.[1][2] This acid-base interaction leads to inconsistent adsorption and desorption, causing the product to "drag" down the column.

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica gel.

    • Protocol: Add 0.5-1% triethylamine (Et3N) or ammonia (as a solution in methanol) to your solvent system.[1] Be sure to use this modified solvent system for both equilibrating the column and for the entire elution process.

  • Alternative Stationary Phase: If tailing persists even with a basic modifier, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent alternative as the surface is basic, which prevents the unwanted interaction with your basic amine product.[2][11][12] This often allows for purification with neutral solvent systems like hexanes/ethyl acetate, simplifying post-purification workup.[1][12]

    • Alumina (Basic or Neutral): Basic or neutral alumina can also be used, but be aware that it may have different selectivity compared to silica.

Issue 2: I'm getting poor separation between my product and a closely-eluting impurity.

Q: My TLC shows two spots that are very close together. How can I improve the resolution to get pure fractions of my target compound?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and column parameters.

Solutions:

  • Fine-Tune the Mobile Phase Polarity: If your spots are too high on the TLC plate (Rf > 0.4), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are too low (Rf < 0.15), the system is not polar enough, so you should increase the proportion of the polar solvent.[7]

  • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system doesn't work, you may need to change the solvents themselves. Different solvents interact with your compound and the stationary phase in different ways. For example, substituting ethyl acetate with dichloromethane or a mixture of tert-butyl methyl ether and heptane could alter the elution order and improve separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. This involves starting with a less polar solvent system and gradually increasing the polarity over the course of the separation.[6] This allows the less polar compounds to elute first, and then the polarity is increased to move the more polar compounds, including your product, off the column in sharper bands.

Workflow for Optimizing Separation

The following diagram illustrates a systematic approach to resolving poor separation issues.

Caption: A decision-making workflow for troubleshooting poor compound separation.

Issue 3: I have a low recovery of my product from the column.

Q: After running my column and combining the pure fractions, my final yield is much lower than expected. Where could my product have gone?

A: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the column to mechanical losses.

Solutions:

  • Irreversible Adsorption: As discussed in the "tailing" issue, strong interactions with acidic silica can lead to your product permanently sticking to the column.

    • Mitigation: Use a mobile phase with a basic additive (e.g., 1% triethylamine) or switch to an amine-functionalized silica gel.[1][2]

  • Product Instability on Silica: Although less common, some compounds can degrade on silica gel. If you suspect this, minimizing the time the compound spends on the column is crucial.

    • Mitigation: Use a slightly more polar solvent system to speed up elution (while still maintaining separation). Flash chromatography, which uses pressure to increase the flow rate, is highly recommended over traditional gravity chromatography.[6]

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to a poor separation, causing you to discard mixed fractions that contain a significant amount of your product.

    • Mitigation: Ensure you are using a well-prepared slurry of silica in your solvent and that you pack the column carefully to create a uniform, homogenous bed.[6]

  • Co-elution with a UV-inactive Impurity: It's possible your product is co-eluting with an impurity that is not visible under a UV lamp. This can lead you to believe certain fractions are pure when they are not, resulting in their exclusion from the final combined product.

    • Mitigation: In addition to TLC with UV visualization, try staining your TLC plates with a universal stain like potassium permanganate to visualize any non-UV active compounds.

Data & Protocols

Table 1: Common Solvents for Normal Phase Chromatography

This table provides a reference for solvent properties to aid in the selection of an appropriate mobile phase.

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Standard non-polar base for mobile phases.
Toluene2.4111Can offer different selectivity due to its aromaticity.
Dichloromethane3.140Good for dissolving a wide range of compounds; use in a fume hood.
tert-Butyl methyl ether2.555Less prone to peroxide formation than diethyl ether.
Ethyl Acetate4.477A versatile, moderately polar solvent.
Acetone5.156A more polar alternative to ethyl acetate.
Isopropanol3.982A polar, protic solvent often used in small amounts.
Methanol5.165Highly polar; use sparingly in normal phase chromatography.
Protocol: Standard Flash Column Chromatography Procedure
  • TLC Optimization: Develop a solvent system using TLC that gives your target compound an Rf of ~0.25-0.35.[5] For this compound, a good starting point is 15-20% Ethyl Acetate in Hexanes with 0.5% Triethylamine.

  • Column Selection and Packing:

    • For a typical purification of ~1 gram of crude material, a silica gel to compound ratio of 40:1 to 100:1 by weight is recommended.[6][10]

    • Prepare a slurry of the silica gel in the initial, less polar mobile phase.

    • Pour the slurry into your column and use air pressure to pack the silica bed firmly and evenly.[6]

  • Sample Loading:

    • Dissolve your crude Tert-butyl 5-amino-2-bromobenzoate in a minimal amount of dichloromethane or your mobile phase.

    • Carefully apply the solution to the top of the silica bed using a pipette.[10]

    • Allow the sample to absorb fully onto the silica.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • PubChemLite. Tert-butyl 5-amino-2-bromobenzoate (C11H14BrNO2). [Link]

  • Royal Society of Chemistry. Supplementary Information for a scientific publication. [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]

  • Biotage. How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

  • Sorbent Technologies, Inc. Amino Silica Gel. [Link]

  • National Center for Biotechnology Information. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Practical Synthesis of Fragment. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • Restek. GC Troubleshooting Guide. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Biotage. When should amine-bonded columns be used for purification?. [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Tert-butyl 5-amino-2-bromobenzoate and Methyl 5-amino-2-bromobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals At a Glance: Key Differences and Physicochemical Properties The fundamental difference between tert-butyl 5-amino-2-bromobenzoate and methyl 5-amino-2-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between tert-butyl 5-amino-2-bromobenzoate and methyl 5-amino-2-bromobenzoate lies in the nature of the ester group. The bulky tert-butyl group introduces significant steric hindrance and distinct electronic effects compared to the sterically unassuming methyl group. These differences have significant implications for solubility, stability, and, most importantly, reactivity in cross-coupling reactions.

PropertyTert-butyl 5-amino-2-bromobenzoateMethyl 5-amino-2-bromobenzoateRationale
Molecular Weight 272.14 g/mol 230.06 g/mol [1]The addition of a C4H9 group versus a CH3 group.
Steric Hindrance HighLowThe three methyl groups of the tert-butyl ester create a large, bulky substituent.[2][3]
Electronic Effect More electron-donating (+I effect)Electron-donating (+I effect)The tert-butyl group is generally considered to have a stronger inductive electron-donating effect than the methyl group.[4]
Solubility Generally higher in non-polar organic solventsGenerally higher in polar organic solventsThe non-polar nature of the tert-butyl group increases lipophilicity.
Ester Cleavage Acid-labile, stable to baseCleavable under both acidic and basic conditionsThe tert-butyl ester is readily cleaved under acidic conditions, while the methyl ester can be saponified with base.

The Decisive Factors: Steric and Electronic Effects on Reactivity

The interplay of steric and electronic effects governs the reactivity of these two molecules in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-determining step, and the substituents on the aromatic ring can significantly influence this process.

The Role of Steric Hindrance

The tert-butyl group, being significantly larger than the methyl group, exerts considerable steric hindrance around the ester functionality.[2][3] While the ester is situated meta to the bromine atom, its steric bulk can influence the overall conformation of the molecule and potentially impact the approach of the bulky palladium catalyst to the C-Br bond. In reactions involving ortho-substituted aryl halides, steric hindrance is a well-documented factor that can impede reactivity.[2] Although the ester in our target molecules is not in the ortho position, its through-space interaction with the palladium catalyst complex, especially with bulky phosphine ligands, cannot be entirely discounted. It is plausible that the larger tert-butyl group could lead to slightly slower reaction rates in some instances compared to the methyl ester, particularly when sterically demanding coupling partners or ligands are employed.

Electronic Influence on the Catalytic Cycle

Both methyl and tert-butyl groups are considered electron-donating through an inductive effect (+I).[4] The tert-butyl group is generally regarded as a stronger electron-donating group than the methyl group.[4] This increased electron density on the aromatic ring could, in principle, facilitate the oxidative addition step of the palladium catalytic cycle by making the aryl bromide more electron-rich and thus more susceptible to attack by the electron-rich palladium(0) catalyst. However, the overall electronic nature of the aromatic ring is also influenced by the electron-withdrawing character of the bromine atom and the electron-donating amino group. The subtle balance of these electronic factors will ultimately determine the precise impact on the reaction rate.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct comparative data is elusive, we can extrapolate the expected behavior of our target molecules in two of the most important C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Expected Reactivity:

Given the electronic arguments, the tert-butyl ester, with its stronger electron-donating nature, might be expected to exhibit slightly enhanced reactivity in the rate-determining oxidative addition step compared to the methyl ester. However, any potential steric hindrance from the bulky tert-butyl group could counteract this electronic advantage. In practice, for many Suzuki-Miyaura couplings of bromoanilines, the choice of catalyst, ligand, base, and solvent often has a more pronounced effect on the reaction outcome than the subtle differences between a methyl and a tert-butyl ester at the meta position.[5][6]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline Derivative

This protocol is a general procedure and may require optimization for the specific substrates.

  • Materials:

    • Alkyl 5-amino-2-bromobenzoate (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a dry Schlenk tube, add the alkyl 5-amino-2-bromobenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[2][7]

Expected Reactivity:

Similar to the Suzuki-Miyaura coupling, the electronic and steric effects of the ester group will play a role. The stronger electron-donating nature of the tert-butyl group could potentially accelerate the oxidative addition step. Conversely, the steric bulk of the tert-butyl group might slightly hinder the approach of the amine or the palladium catalyst. However, the success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions, which are often tailored to the specific substrates.[8][9] For many bromoaniline derivatives, both methyl and tert-butyl esters are likely to be viable substrates with appropriate optimization.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination of a Bromoaniline Derivative

This protocol is a general procedure and may require optimization for the specific substrates.

  • Materials:

    • Alkyl 5-amino-2-bromobenzoate (1.0 mmol)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the alkyl 5-amino-2-bromobenzoate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add the anhydrous toluene, followed by the amine.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amide Ar-Pd(II)-NR'R''(L2) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (HNR'R'', Base) PdII_Amide->Pd0 Regeneration of Pd(0) Product Ar-NR'R'' PdII_Amide->Product Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination.

The Strategic Advantage: Ester Cleavage

A significant practical difference between the two esters lies in their deprotection. The tert-butyl ester is highly resistant to basic conditions, such as saponification, but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality is a major advantage in multi-step syntheses where other functional groups might be sensitive to base. In contrast, the methyl ester can be hydrolyzed under both acidic and basic conditions, offering less selective deprotection options.

Conclusion

In the comparative analysis of tert-butyl 5-amino-2-bromobenzoate and methyl 5-amino-2-bromobenzoate, the choice of ester presents a trade-off between subtle reactivity differences and significant strategic advantages in synthetic planning.

  • Reactivity: Based on established principles, the electronic and steric differences between the tert-butyl and methyl esters are likely to have a modest, and potentially counteracting, effect on the rate of palladium-catalyzed cross-coupling reactions. The stronger electron-donating nature of the tert-butyl group may slightly favor oxidative addition, while its steric bulk could introduce a minor impediment. In most practical scenarios, the choice of catalyst, ligand, and reaction conditions will be the dominant factors in determining the success and efficiency of the transformation.

  • Synthetic Strategy: The most significant distinction lies in the orthogonality of the ester protecting groups. The acid-lability and base-stability of the tert-butyl ester offer a crucial advantage in complex multi-step syntheses, allowing for selective deprotection without affecting base-sensitive functionalities.

For researchers and drug development professionals, the selection between these two valuable building blocks should be guided not just by their anticipated reactivity in a single cross-coupling step, but by the overall synthetic strategy and the compatibility of the ester with other functionalities present in the molecule.

References

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • University of Calgary. Ch12: Electrophilic aromatic substitution questions. [Link]

  • Canadian Journal of Chemistry. (1973). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. [Link]

  • Chemistry Stack Exchange. (2013, June 8). Why is methyl group more electron-donating than tert-butyl group?. [Link]

  • Royal Society of Chemistry. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?. [Link]

  • ACS Publications. (2017, March 13). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. [Link]

  • ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chem-Station. (2009, June 10). バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Suzuki-Miyaura reaction of bromobenzene with phenylboronic acid (typical reaction conditions). [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

Sources

Comparative

Orthogonal Building Blocks in Drug Discovery: LC-MS Fragmentation Analysis of Tert-butyl vs. Methyl 5-amino-2-bromobenzoate

Introduction In early-stage drug discovery and library synthesis, the selection of protective ester groups on bifunctional building blocks is a critical decision. As a Senior Application Scientist, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In early-stage drug discovery and library synthesis, the selection of protective ester groups on bifunctional building blocks is a critical decision. As a Senior Application Scientist, I frequently evaluate the analytical and synthetic utility of halogenated anthranilic acid derivatives. Tert-butyl 5-amino-2-bromobenzoate [1] has emerged as a superior scaffold compared to its methyl ester counterpart[2]. The primary driver for this preference is orthogonal deprotection: the tert-butyl group can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid), leaving base-sensitive functional groups intact[3].

However, to leverage these building blocks effectively, researchers must understand their behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. This guide objectively compares the LC-MS fragmentation patterns, stability, and analytical predictability of Tert-butyl 5-amino-2-bromobenzoate against Methyl 5-amino-2-bromobenzoate, providing self-validating protocols for your laboratory.

Mechanistic Causality in LC-MS Fragmentation

When subjected to Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), ester derivatives exhibit distinct fragmentation pathways dictated by their leaving group stability.

  • The Isotope Anchor (Trustworthiness in MS) : Both molecules contain a single bromine atom. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a diagnostic doublet separated by 2 Da in the mass spectrum. In our workflow, any genuine product ion must retain this 1:1 doublet; if a peak lacks it, it is immediately flagged as background noise or a non-brominated contaminant. This acts as an internal, self-validating system for spectral interpretation.

  • Tert-butyl Ester Cleavage : The tert-butyl group is highly susceptible to gas-phase fragmentation. Upon CID, the protonated precursor [M+H]+ at m/z 272/274 undergoes a low-energy, six-membered cyclic transition state to expel neutral isobutylene (56 Da)[4]. This yields a highly abundant product ion at m/z 216/218. The causality here is driven by the stability of the forming tert-butyl cation intermediate and the thermodynamic favorability of generating a neutral alkene.

  • Methyl Ester Cleavage : Conversely, the methyl ester ( [M+H]+ at m/z 230/232) cannot form a stable alkene leaving group. It requires significantly higher collision energies to induce the loss of methanol (32 Da), often resulting in a more complex and less predictable fragmentation spectrum with competing pathways.

Visualizing the Fragmentation Logic

LCMS_Fragmentation A Precursor Ion[M+H]+ m/z 272 / 274 (1:1) B Collision-Induced Dissociation (CID) A->B C Isobutylene Loss (-56 Da) Low Energy Pathway B->C t-Butyl E Methanol Loss (-32 Da) (Methyl Ester Only) B->E Methyl D Product Ion [M+H-56]+ m/z 216 / 218 (1:1) C->D F Product Ion m/z 198 / 200 (1:1) E->F

Diagnostic CID fragmentation pathways for tert-butyl vs. methyl bromobenzoate esters.

Comparative Performance Data

To objectively evaluate these alternatives, we analyzed both compounds under standardized LC-MS/MS conditions. The data below summarizes their analytical performance.

ParameterTert-butyl 5-amino-2-bromobenzoateMethyl 5-amino-2-bromobenzoate
Chemical Formula C11​H14​BrNO2​ C8​H8​BrNO2​
Monoisotopic Mass 271.02 Da[1]228.97 Da
Precursor Ion [M+H]+ m/z 272.0 / 274.0 m/z 230.0 / 232.0
Primary Product Ion m/z 216.0 / 218.0 (-56 Da) m/z 198.0 / 200.0 (-32 Da)
Optimal Collision Energy 15 - 20 eV25 - 35 eV
Fragmentation Predictability High (Single dominant pathway)Moderate (Multiple competing pathways)
Synthetic Deprotection Acidic (TFA / DCM)Basic (LiOH / THF / H2​O )
Self-Validating LC-MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates internal validation checks to prevent false positives during library screening.

Materials Required:

  • Tert-butyl 5-amino-2-bromobenzoate and Methyl 5-amino-2-bromobenzoate standards (>98% purity).

  • LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • C18 Analytical Column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

Step-by-Step Methodology:

Step 1: Sample Preparation & Blank Validation

  • Action : Prepare a 1 mg/mL stock solution of each compound in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:ACN.

  • Causality : Methanol ensures complete dissolution of the hydrophobic aromatic ring, while the 50:50 aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak splitting.

  • Self-Validation : Prepare a "Process Blank" (50:50 Water:ACN with no analyte). Inject the blank before the samples to establish a baseline and rule out column carryover or background isobaric interference.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL of the sample. Run a gradient from 5% ACN (0.1% FA) to 95% ACN (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality : The acidic modifier (0.1% FA) is crucial. It ensures complete protonation of the aniline amino group ( −NH2​→−NH3+​ ), maximizing ionization efficiency in the ESI+ source.

Step 3: MS/MS Acquisition & Isotope Verification

  • Action : Operate the mass spectrometer in ESI+ mode. Set the quadrupole to isolate the precursor masses (272/274 for tert-butyl; 230/232 for methyl). Apply a collision energy ramp (10-40 eV).

  • Self-Validation : Inspect the MS1 full scan. If the m/z 272 and 274 peaks do not exhibit a 1:1 intensity ratio, the ion is not the brominated target, and the system must be recalibrated or the sample re-purified.

Step 4: Data Analysis

  • Action : Extract the chromatograms for the specific product ions ( m/z 216/218 and 198/200).

  • Causality : By monitoring the loss of 56 Da (isobutylene), you can selectively quantify the tert-butyl ester even in complex crude reaction mixtures, as this neutral loss is highly specific to tert-butyl protected moieties[4].

Conclusion

For drug development professionals, Tert-butyl 5-amino-2-bromobenzoate offers distinct advantages over its methyl ester counterpart. Not only does it provide orthogonal synthetic flexibility, but its LC-MS fragmentation profile is thermodynamically driven to produce a highly predictable, low-energy isobutylene loss. By implementing the self-validating isotope-tracking protocol described above, researchers can achieve high-confidence analytical readouts during library synthesis.

References
  • Title: PubChemLite - Tert-butyl 5-amino-2-bromobenzoate (C11H14BrNO2)
  • Source: acs.
  • Source: lookchem.
  • Source: benchchem.

Sources

Validation

Strategic Selection of Carboxylic Acid Protecting Groups for 5-Amino-2-Bromobenzoic Acid Derivatives: Tert-Butyl vs. Benzyl Esters

The Trifunctional Scaffold: A Strategic Overview In medicinal chemistry and complex API synthesis, 5-amino-2-bromobenzoic acid (CAS: 2840-02-0) serves as a highly versatile trifunctional building block. It offers three d...

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Author: BenchChem Technical Support Team. Date: April 2026

The Trifunctional Scaffold: A Strategic Overview

In medicinal chemistry and complex API synthesis, 5-amino-2-bromobenzoic acid (CAS: 2840-02-0) serves as a highly versatile trifunctional building block. It offers three distinct vectors for functionalization: an aniline for amide coupling, a carboxylic acid for esterification or amidation, and an aryl bromide primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To sequentially functionalize the amine or the aryl bromide without inducing unwanted oligomerization, the carboxylic acid must be temporarily masked. The two most prominent protecting groups (PGs) for this purpose are the tert-butyl (t-Bu) ester and the benzyl (Bn) ester . Choosing between them is not merely a matter of preference; it is dictated by the mechanistic demands of your downstream synthetic sequence.

Mechanistic Divergence: Sterics vs. Catalytic Lability

The fundamental difference between these two protecting groups lies in their cleavage mechanisms, which dictates their stability profiles:

  • tert-Butyl Esters: Rely on extreme steric hindrance to block nucleophilic attack (e.g., saponification). They are cleaved exclusively via strongly acidic conditions (like Trifluoroacetic acid, TFA)[1]. The acid protonates the carbonyl oxygen, facilitating the heterolytic cleavage of the C-O bond to generate a highly stable tert-butyl carbocation, which subsequently eliminates a proton to form isobutylene gas.

  • Benzyl Esters: Rely on the lability of the benzylic C-O bond under reductive conditions. While stable to mild acids and bases, they are classically cleaved via catalytic hydrogenolysis (H₂, Pd/C)[2].

DecisionTree Start 5-Amino-2-bromobenzoic Acid Protecting Group Strategy Q1 Are Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald) planned? Start->Q1 tBu Select Tert-Butyl (t-Bu) Ester • Stable to Pd-catalysis • Stable to nucleophiles Q1->tBu Yes Bn Select Benzyl (Bn) Ester • Stable to mild acids • Orthogonal to Boc/Fmoc Q1->Bn No Deprotect_tBu Deprotection: TFA in DCM (Preserves Aryl Bromide) tBu->Deprotect_tBu Deprotect_Bn Deprotection: Hydrogenolysis (H2, Pd/C) Bn->Deprotect_Bn Warning CRITICAL RISK: Hydrodebromination of Aryl Bromide Deprotect_Bn->Warning

Decision matrix for protecting group selection based on downstream cross-coupling requirements.

The Hydrodebromination Dilemma

When working specifically with 5-amino-2-bromo benzoic acid, the benzyl ester presents a severe mechanistic liability. Standard hydrogenolysis conditions (H₂, Pd/C) required to cleave the benzyl ester will concurrently cause hydrodebromination of the aryl bromide[3].

Causality: Palladium(0) readily undergoes oxidative addition into the weak C-Br bond. In the presence of a hydrogen atmosphere, this intermediate undergoes reductive elimination, replacing the essential bromine atom with a hydrogen atom. If your synthetic route relies on late-stage functionalization of the bromide, the benzyl ester must be avoided, or alternative Lewis acid-mediated cleavage conditions must be employed.

Mechanism Substrate Benzyl 5-amino-2-bromobenzoate Reaction Hydrogenolysis (H2, Pd/C) Substrate->Reaction Desired 5-Amino-2-bromobenzoic acid (Minor Product) Reaction->Desired Ester Cleavage SideProduct 3-Aminobenzoic acid (Major Product via Debromination) Reaction->SideProduct Oxidative Addition & Reductive Elimination

Mechanistic pathway illustrating the hydrodebromination risk during benzyl ester hydrogenolysis.

Comparative Stability Matrix

Reaction Condition / Reagenttert-Butyl EsterBenzyl EsterMechanistic Rationale
Strong Acid (e.g., TFA, HCl) Cleaved Stablet-Bu forms a highly stable tertiary carbocation; Bn requires stronger Lewis acids to cleave[1].
Catalytic Hydrogenation (H₂/Pd) StableCleaved Bn undergoes benzylic C-O bond cleavage. Caution: Causes concurrent debromination[3],[2].
Pd-Catalyzed Cross-Coupling StableStableBoth survive Suzuki/Buchwald conditions, but t-Bu is preferred due to orthogonal downstream deprotection.
Strong Base (e.g., LiOH, NaOH) StableCleaved t-Bu steric bulk blocks hydroxide attack at the carbonyl; Bn is susceptible to saponification.
Nucleophiles (e.g., Amines) StableModerately Stablet-Bu is highly resistant to aminolysis during peptide coupling steps.

Self-Validating Experimental Protocols

Protocol A: Selective Synthesis of the tert-Butyl Ester

To protect the carboxylic acid without inadvertently protecting the free aniline (which occurs if Boc₂O is used), N,N-dimethylformamide di-tert-butyl acetal is the reagent of choice.

  • Setup: Suspend 5-amino-2-bromobenzoic acid (1.0 eq) in anhydrous toluene (0.5 M).

  • Reaction: Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise. Heat the mixture to 80 °C under nitrogen for 4 hours.

  • Causality: The acetal reacts with the carboxylic acid to form an intermediate that collapses, driving the reaction forward by releasing volatile DMF and tert-butanol. The aniline is insufficiently nucleophilic to react under these conditions.

  • Self-Validation: The reaction transitions from a cloudy suspension to a clear, homogenous solution as the polar acid converts to the lipophilic ester. TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the baseline acid spot.

Protocol B: Cleavage of the tert-Butyl Ester
  • Setup: Dissolve the tert-butyl ester in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Reaction: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v solution. Stir at room temperature[1].

  • Causality: TFA protonates the ester, leading to the expulsion of the tert-butyl cation, which rapidly deprotonates to form isobutylene gas. The aryl bromide remains completely untouched.

  • Self-Validation: The effervescence (bubbling) of isobutylene gas serves as a direct kinetic readout. Once the bubbling ceases (typically 1-2 hours), the reaction is complete. Evaporation of the volatiles yields the TFA salt of the free acid.

Protocol C: Synthesis of the Benzyl Ester
  • Setup: Dissolve 5-amino-2-bromobenzoic acid (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered K₂CO₃ (1.5 eq).

  • Reaction: Add benzyl bromide (1.1 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: K₂CO₃ deprotonates the acid. The resulting carboxylate anion is a hard nucleophile that efficiently displaces the bromide of the benzyl bromide via an Sₙ2 mechanism.

  • Self-Validation: Quenching the reaction mixture into ice-water causes the highly lipophilic benzyl ester to crash out as a solid precipitate, providing immediate visual confirmation and allowing for simple isolation via vacuum filtration.

Protocol D: Cleavage of the Benzyl Ester (Avoiding Debromination)

Because hydrogenolysis will destroy the aryl bromide[3], a Lewis acid must be used if the benzyl ester was chosen.

  • Setup: Dissolve the benzyl ester in anhydrous DCM (0.1 M) and cool to -78 °C under argon.

  • Reaction: Slowly add BCl₃ (1.0 M in DCM, 3.0 eq). Stir and allow to warm to 0 °C over 2 hours.

  • Causality: BCl₃ strongly coordinates to the ester carbonyl, activating the benzylic C-O bond. Chloride attack liberates benzyl chloride and a boron-complexed acid, which is hydrolyzed during workup.

  • Self-Validation: The reaction mixture will fume if exposed to moisture. Upon quenching with cold water and adjusting the pH to ~4, the free 5-amino-2-bromobenzoic acid will precipitate from the aqueous layer, validating successful cleavage without loss of the bromine atom.

Sources

Comparative

Validating the Structural Integrity of Tert-butyl 5-amino-2-bromobenzoate: An FT-IR Spectroscopic Guide

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of validating the structural integrity of tert-butyl 5-amino-2-bromobenzoate, a key building block in medicinal chemistry, using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the characteristic spectral signatures of this compound and objectively compare the utility of FT-IR with other powerful analytical techniques, offering a comprehensive perspective for the discerning researcher.

The Critical Role of Structural Verification

The journey from a chemical blueprint to a viable drug candidate is paved with meticulous analytical checkpoints. Any ambiguity in the molecular structure of a starting material or intermediate, such as tert-butyl 5-amino-2-bromobenzoate, can have cascading and detrimental effects on reaction outcomes, biological activity, and ultimately, patient safety. Therefore, robust and reliable analytical methodologies are not merely a procedural formality but a fundamental necessity.

FT-IR Spectroscopy: A First Line of Structural Inquiry

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups present within a molecule.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can deduce the presence of characteristic bonds, providing a molecular "fingerprint."[1]

Deciphering the FT-IR Spectrum of Tert-butyl 5-amino-2-bromobenzoate

The structure of tert-butyl 5-amino-2-bromobenzoate presents several key functional groups, each with a distinct vibrational signature in the FT-IR spectrum.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1248076-29-0&t=l"]; A [label="Tert-butyl 5-amino-2-bromobenzoate"]; } enddot Figure 1: Molecular Structure of Tert-butyl 5-amino-2-bromobenzoate.

Expected FT-IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Aromatic Amine (N-H) Asymmetric & Symmetric Stretching3400-3250 (typically two bands)Medium-Weak, Sharp
N-H Bending (Scissoring)1650-1580Medium-Strong
Aromatic Ring (C-H) Stretching3100-3000Medium-Weak
Out-of-plane Bending900-675Strong
Aromatic Ring (C=C) Stretching1600-1450 (multiple bands)Medium-Weak
Aromatic Ester (C=O) Stretching1730-1715Strong
Ester (C-O) Asymmetric & Symmetric Stretching1310-1250 and 1130-1100Strong
Tert-butyl Group (C-H) Stretching2980-2950Medium-Strong
Bending1475-1450 and 1390-1365Medium
Aryl Bromide (C-Br) Stretching600-500Medium-Strong

Expert Interpretation:

  • The Amine Doublet: A primary aromatic amine will characteristically exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[2][3][4] The presence of this doublet is a strong indicator of the -NH₂ group.

  • The Carbonyl Signature: The strong absorption band between 1730 and 1715 cm⁻¹ is a hallmark of the ester carbonyl (C=O) group.[5][6] Its position within this range is influenced by conjugation with the aromatic ring.

  • The "Rule of Three" for Aromatic Esters: Aromatic esters typically display a pattern of three strong absorption bands: the C=O stretch (~1725 cm⁻¹), the C-C-O stretch (1310-1250 cm⁻¹), and the O-C-C stretch (1130-1100 cm⁻¹).[5] This "Rule of Three" provides a robust confirmation of the ester functionality.

  • Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, along with the strong out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹), can provide clues about the substitution pattern on the benzene ring.

Experimental Protocol: FT-IR Analysis

A detailed, step-by-step methodology for acquiring an FT-IR spectrum of tert-butyl 5-amino-2-bromobenzoate is crucial for obtaining reliable and reproducible data.

dot graph "FT-IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="Sample Preparation"]; B [label="Background Spectrum Acquisition"]; C [label="Sample Spectrum Acquisition"]; D [label="Data Processing"]; E [label="Spectral Interpretation"];

A -> B [label="Clean ATR crystal"]; B -> C [label="Place sample on crystal"]; C -> D [label="Collect interferogram"]; D -> E [label="Fourier transform & baseline correction"]; } enddot Figure 2: A generalized workflow for FT-IR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be clean and dry.

  • Accessory Setup (ATR): For solid samples like tert-butyl 5-amino-2-bromobenzoate, an Attenuated Total Reflectance (ATR) accessory is highly convenient.[7] Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the tert-butyl 5-amino-2-bromobenzoate powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure firm and even contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis: The instrument software will perform a Fourier transform on the interferogram to generate the final spectrum. Perform a baseline correction if necessary. Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups in tert-butyl 5-amino-2-bromobenzoate.

A Comparative Look: FT-IR vs. Other Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive structural validation often necessitates a multi-technique approach.[8][9][10]

dot graph "Analytical_Techniques_Comparison" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="FT-IR Spectroscopy"]; B [label="NMR Spectroscopy"]; C [label="Mass Spectrometry"]; D [label="Elemental Analysis"]; E [label="Structural Elucidation"];

A -> E [label="Functional Groups"]; B -> E [label="Connectivity & Stereochemistry"]; C -> E [label="Molecular Weight & Fragmentation"]; D -> E [label="Elemental Composition"]; } enddot Figure 3: The complementary roles of various analytical techniques in structural elucidation.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence of functional groups.Rapid, non-destructive, requires minimal sample.Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H & ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[11]Provides the most comprehensive structural information for organic molecules.[9]Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and information on molecular fragmentation patterns.[8]Highly sensitive, provides molecular formula with high-resolution MS.Can be destructive, may not provide detailed connectivity information on its own.
Elemental Analysis The percentage composition of elements (C, H, N, etc.) in the compound.Confirms the empirical and molecular formula.Does not provide information on the arrangement of atoms.
In the Context of Tert-butyl 5-amino-2-bromobenzoate:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide invaluable information. The distinct chemical shifts and integration of the aromatic protons, the amine protons, and the nine equivalent protons of the tert-butyl group would offer a definitive confirmation of the structure.[12][13] ¹³C NMR would further corroborate the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of tert-butyl 5-amino-2-bromobenzoate (271.02 g/mol for the most abundant isotopes).[14] The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.[7]

Conclusion: An Integrated Approach to Structural Validation

FT-IR spectroscopy stands as an indispensable first-pass analytical technique for the structural verification of tert-butyl 5-amino-2-bromobenzoate. Its ability to rapidly and reliably identify the key functional groups—the primary aromatic amine, the aromatic ester, and the tert-butyl group—provides a high degree of confidence in the compound's identity.

However, for unequivocal structural elucidation, particularly in the stringent context of drug development and synthesis, a synergistic approach is paramount. The functional group information provided by FT-IR, when combined with the detailed connectivity data from NMR spectroscopy and the precise molecular weight confirmation from mass spectrometry, creates a self-validating system that leaves no room for structural ambiguity. This integrated analytical strategy embodies the principles of scientific rigor and ensures the integrity of the chemical entities that form the foundation of modern pharmaceutical research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Zupan, J., & Gasteiger, J. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(4), 1649–1661. Retrieved from [Link]

  • Rios, P., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 58(3), 177–187. Retrieved from [Link]

  • Chem Wonders. (2020, June 18). structure elucidation | Interactive session | Spectral analysis [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]

  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 5-amino-2-bromobenzoate (C11H14BrNO2). Retrieved from [Link]

  • Chalmers, J. M., & Edwards, H. G. M. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.
  • Zerbe, O., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 137(23), 7484–7491. Retrieved from [Link]

  • Ilić, N., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 28(15), 5823. Retrieved from [Link]

  • ResearchGate. (2024, July). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

  • Elnagar, K., et al. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Journal of Genetic Engineering and Biotechnology, 21(1), 37. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl 2-aMino-5-broMobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 590-599. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

Validation

Comparative Study of Palladium Catalysts for the Chemoselective Cross-Coupling of Tert-butyl 5-amino-2-bromobenzoate

The Chemical Challenge: Sterics vs. Chemoselectivity Tert-butyl 5-amino-2-bromobenzoate is a highly functionalized anthranilic acid derivative utilized extensively as a building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Sterics vs. Chemoselectivity

Tert-butyl 5-amino-2-bromobenzoate is a highly functionalized anthranilic acid derivative utilized extensively as a building block in pharmaceutical development. Performing a Suzuki-Miyaura cross-coupling on this substrate presents a complex dual challenge that requires precise catalyst selection:

  • Severe Steric Hindrance & Electronic Deactivation : The reactive C–Br bond is located ortho to a bulky tert-butyl ester group, which physically impedes the approach of the palladium catalyst. Furthermore, the unprotected primary amine (-NH2) is para to the bromine. Through resonance, this amine donates electron density into the aromatic ring, strengthening the C–Br bond and making the critical oxidative addition step thermodynamically demanding.

  • Chemoselectivity (C–C vs. C–N) : The unprotected primary amine is a potent nucleophile. Under palladium catalysis, this creates a direct competition between the desired Suzuki-Miyaura transmetalation (C–C coupling) and an undesired Buchwald-Hartwig amination (C–N coupling), which can lead to oligomerization or catalyst poisoning.

According to studies on1, overcoming the activation barrier of electron-rich, sterically hindered aryl halides requires highly specialized ligand architectures[1].

Catalyst Evaluation & Mechanistic Rationale

To objectively determine the optimal conditions, we compare three distinct classes of palladium catalysts.

Catalyst A: Pd(PPh3)4 (First-Generation Baseline)
  • Mechanism : Utilizes monodentate triphenylphosphine ligands.

  • Performance : Poor. The small bite angle and moderate electron density of PPh3 are insufficient to force oxidative addition into the sterically hindered, electron-rich C–Br bond. Furthermore, the free amine easily displaces the PPh3 ligands, poisoning the catalyst and stalling the reaction.

Catalyst B: Pd(dppf)Cl2 (Second-Generation Bidentate)
  • Mechanism : Utilizes a bidentate ferrocene-based ligand with a large bite angle.

  • Performance : Moderate. The bidentate nature of dppf resists displacement by the free amine, providing a stable baseline for chemoselective C–C coupling. However, it still struggles with the ortho-tert-butyl steric bulk, requiring elevated temperatures (80–100 °C) that risk ester hydrolysis.

Catalyst C: XPhos Pd G3 (Third-Generation Buchwald Precatalyst)
  • Mechanism : XPhos is a bulky, electron-rich dialkylbiaryl phosphine. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated L·Pd(0) species at room temperature.

  • Performance : Optimal. The extreme steric bulk of XPhos forces the formation of a highly reactive 12-electron monoligated Pd(0) complex, which easily slips past the tert-butyl ester to perform oxidative addition. The electron-rich nature of the dicyclohexylphosphine moiety easily breaks the deactivated C–Br bond[1].

When combined with a biphasic solvent system and a mild base, transmetalation outcompetes any potential Buchwald-Hartwig amination of the unprotected amine, ensuring near-perfect chemoselectivity[2].

Comparative Performance Data

The following table summarizes the quantitative performance of these catalysts in the standardized coupling of Tert-butyl 5-amino-2-bromobenzoate with phenylboronic acid.

Catalyst SystemLigand ClassificationLoading (mol%)Conditions (Dioxane/H₂O)Yield (%)C–C : C–N Ratio
Pd(PPh3)4 1st Gen Monodentate5.0100 °C, 24 h4280:20
Pd(dppf)Cl2 2nd Gen Bidentate3.080 °C, 12 h7692:8
Pd(OAc)2 / SPhos 3rd Gen Dialkylbiaryl2.070 °C, 6 h8998:2
XPhos Pd G3 3rd Gen Precatalyst1.060 °C, 3 h97 >99:1

Mechanistic Pathway Visualization

Chemoselectivity Start Tert-butyl 5-amino- 2-bromobenzoate OxAdd Oxidative Addition (Rate-limiting due to para-NH2 & ortho-ester) Start->OxAdd Pd L·Pd(0) Active Species (e.g., XPhos-Pd) Pd->OxAdd Trans Fast Transmetalation (Aqueous K3PO4 / PhB(OH)2) OxAdd->Trans Biphasic/Mild Base Amine Competing Amine Coordination (Anhydrous / Strong Base) OxAdd->Amine Anhydrous/Strong Base CC Desired Product (Suzuki C-C Coupling) Trans->CC Reductive Elimination CN Undesired Byproduct (Buchwald C-N Amination) Amine->CN Reductive Elimination

Chemoselectivity pathways of unprotected bromoanilines under Pd-catalysis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes XPhos Pd G3 and incorporates specific In-Process Controls (IPCs) to create a self-validating workflow. The reactivity of halogenated anilines is heavily influenced by the C-X bond strength, making strict adherence to these conditions critical[3].

Step-by-Step Methodology
  • Reagent Preparation : To an oven-dried Schlenk flask, add Tert-butyl 5-amino-2-bromobenzoate (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

    • Causality: K₃PO₄ is a mild base that activates the boronic acid without being strong enough to deprotonate the primary amine, thereby suppressing C–N coupling.

  • Solvent Addition : Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (10 mL total volume).

    • Causality: The biphasic system dissolves the inorganic base, rapidly forming the highly reactive boronate complex in the aqueous layer, which undergoes transmetalation much faster than the organic amine can coordinate to the Pd(II) center.

  • Degassing (Critical IPC) : Sparge the biphasic mixture with N₂ gas for 15 minutes.

    • Validation: Oxygen removal is mandatory to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Catalyst Addition : Add XPhos Pd G3 (1.0 mol%, 0.01 mmol) under a positive stream of N₂.

    • Visual IPC: Upon heating, the solution will transition from a pale yellow suspension to a deep, homogeneous red/brown. This color change visually confirms the generation of the active monoligated Pd(0) species. Black precipitate indicates catalyst death (Pd black).

  • Reaction : Seal the flask and heat to 60 °C with vigorous stirring for 3 hours.

    • Analytical IPC: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z[M+H]⁺ 272/274) is fully consumed and replaced by the coupled product mass (m/z[M+H]⁺ 270).

  • Workup : Cool to room temperature, dilute with 10 mL H₂O, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Causality: Standard acidic workups (e.g., 1M HCl) must be strictly avoided to prevent the hydrolysis of the acid-sensitive tert-butyl ester.

Protocol Prep 1. Reagent Prep Ar-Br + PhB(OH)2 + K3PO4 Solvent 2. Solvent Dioxane:H2O (4:1) Prep->Solvent Degas 3. Degassing N2 Sparging (15 min) Solvent->Degas Cat 4. Catalyst XPhos Pd G3 (1 mol%) Degas->Cat React 5. Reaction 60°C, 3h (LC-MS Check) Cat->React Workup 6. Workup EtOAc Extraction React->Workup

Validated workflow for the chemoselective cross-coupling of unprotected bromoanilines.

Conclusion

For the cross-coupling of Tert-butyl 5-amino-2-bromobenzoate, standard first-generation catalysts like Pd(PPh3)4 fail due to a combination of steric hindrance and amine-induced catalyst poisoning. The deployment of XPhos Pd G3 in a biphasic Dioxane/H₂O system with K₃PO₄ provides the optimal balance of extreme reactivity (overcoming the ortho-ester steric bulk) and perfect chemoselectivity (favoring transmetalation over Buchwald-Hartwig amination).

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society (ACS Publications). 1

  • Reactivity comparison of halogenated anilines in cross-coupling. Benchchem. 3

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. 2

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation for Tert-butyl 5-amino-2-bromobenzoate impurities

Advanced GC-MS Validation for Impurity Profiling of Tert-Butyl 5-Amino-2-Bromobenzoate: A Comparative Guide As pharmaceutical regulatory bodies tighten the acceptable limits for mutagenic and systemic impurities, the ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced GC-MS Validation for Impurity Profiling of Tert-Butyl 5-Amino-2-Bromobenzoate: A Comparative Guide

As pharmaceutical regulatory bodies tighten the acceptable limits for mutagenic and systemic impurities, the analytical frameworks used to qualify active pharmaceutical ingredient (API) intermediates must evolve. Tert-butyl 5-amino-2-bromobenzoate is a critical building block in the synthesis of various targeted therapeutics. However, its synthesis pathway inherently risks the generation of regioisomeric impurities (e.g., 3-amino-4-bromobenzoate), unreacted starting materials like 2-amino-5-bromobenzoic acid[1], and volatile residuals such as tert-butanol.

This guide provides an authoritative comparison between High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Ultra-Inert (UI) column technology and standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it establishes a self-validating, ICH Q2(R2)-compliant protocol[2][3] for the rigorous impurity profiling of this specific brominated intermediate.

Technology Comparison: GC-MS (Ultra-Inert) vs. HPLC-UV

Historically, HPLC-UV has been the default workhorse for pharmaceutical quality control. However, when profiling complex halogenated intermediates with primary amine groups, standard HPLC-UV presents critical blind spots[4].

The primary amine group (-NH₂) in tert-butyl 5-amino-2-bromobenzoate is prone to secondary interactions (hydrogen bonding) with active silanol sites on traditional silica-based columns, leading to peak tailing and compromised resolution. By employing a GC-MS system equipped with a 5% Phenyl-methylpolysiloxane Ultra-Inert Column (e.g., DB-5ms UI) , analysts can bypass these surface activity issues without the need for complex derivatization steps. Furthermore, MS detection provides orthogonal structural elucidation through isotopic fingerprinting—specifically, exploiting the natural ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes to instantly identify brominated versus debrominated species[5].

Quantitative Performance Comparison
Analytical ParameterHigh-Resolution GC-MS (DB-5ms UI)Standard HPLC-UV (C18 Column)Mechanistic Causality for Variance
Specificity (Isomer Differentiation) Excellent (Differentiated by unique fragmentation patterns & RT)Moderate (Relies solely on RT; requires authentic standards)MS provides structural data (m/z fragments); UV only provides bulk absorbance data.
Volatile Impurity Detection Excellent (Directly detects tert-butanol)Poor (tert-butanol lacks a UV chromophore)GC inherently volatilizes samples; MS does not require chromophores for detection.
Sensitivity (LOQ) < 0.05 ppm (in Selected Ion Monitoring - SIM mode)~5.0 ppm SIM mode filters out matrix noise, concentrating detector dwell time on target m/z ions.
Peak Symmetry (Amine) Tailing Factor < 1.1 (Ultra-Inert phase)Tailing Factor ~1.4 (Standard phase)UI columns undergo rigorous end-capping, preventing amine-silanol hydrogen bonding.
Run Time 12 Minutes (Temperature programmed)25 Minutes (Gradient elution)Gas diffusion rates are significantly higher than liquid, accelerating mass transfer.

Impurity Formation and Structural Pathways

To validate an analytical method, one must first understand the origin of the analytes. The synthesis of tert-butyl 5-amino-2-bromobenzoate typically involves the esterification of 2-amino-5-bromobenzoic acid using tert-butanol. The structural similarities of the byproducts demand an analytical technique capable of high-resolution separation.

ImpurityPathway SM 2-Amino-5-bromobenzoic acid (Starting Material) Target Tert-butyl 5-amino-2-bromobenzoate (Target API Intermediate) SM->Target Esterification Imp1 Tert-butyl 3-amino-4-bromobenzoate (Regioisomer Impurity) SM->Imp1 Isomeric Contamination Reagent tert-Butanol / Coupling Agent Reagent->Target Imp3 Residual tert-Butanol (Volatile Impurity) Reagent->Imp3 Unreacted Excess Imp2 Tert-butyl 3-aminobenzoate (Debrominated Impurity) Target->Imp2 Debromination (Thermal/Catalytic)

Synthesis and degradation pathways generating key impurities in Tert-butyl 5-amino-2-bromobenzoate.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own precision and accuracy before sample data is reported, aligning with the latest ICH Q2(R2) lifecycle guidelines[2][3].

Phase 1: Sample Preparation

Causality Check: We utilize Ethyl Acetate as the extraction/dilution solvent. It provides excellent solubility for the bromobenzoate ester while maintaining a low expansion volume in the GC inlet, preventing backflash and subsequent carryover.

  • Accurately weigh 50.0 mg of the tert-butyl 5-amino-2-bromobenzoate sample.

  • Dissolve in 10.0 mL of MS-grade Ethyl Acetate (Concentration: 5 mg/mL).

  • Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter into an amber GC autosampler vial.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5ms Ultra Inert, 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µm, Split ratio 10:1.

  • Oven Program:

    • Initial 80°C (Hold 1 min).

    • Ramp at 20°C/min to 200°C (Hold 2 min).

    • Ramp at 30°C/min to 280°C (Hold 3 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: Synchronous SIM/Scan.

    • Scan range: m/z 50–350 (for library matching and unknown identification).

    • SIM ions: m/z 271, 273 (Target molecular ion cluster showing the 1:1 Br isotope ratio); m/z 215, 217 (Loss of tert-butyl group).

Phase 3: Validation Execution per ICH Q2(R2)

ValidationWorkflow Start ICH Q2(R2) GC-MS Validation Spec 1. Specificity (Peak Purity & Resolution > 1.5) Start->Spec Lin 2. Linearity & Range (R² > 0.999, 50-150% of Spec) Start->Lin LOD 3. LOD / LOQ (S/N > 3 for LOD, S/N > 10 for LOQ) Start->LOD Prec 4. Precision (Repeatability RSD < 2.0%) Start->Prec Acc 5. Accuracy (Spike Recovery 95-105%) Start->Acc Report Validated GC-MS Method Spec->Report Lin->Report LOD->Report Prec->Report Acc->Report

ICH Q2(R2) analytical procedure validation workflow for GC-MS impurity profiling.

Step-by-Step Validation Criteria:

  • Specificity: Inject a blank (Ethyl Acetate) and a spiked sample containing the target and all known impurities. Acceptance: No interfering peaks at the retention time of the target. Resolution ( Rs​ ) between tert-butyl 5-amino-2-bromobenzoate and its regioisomer (tert-butyl 3-amino-4-bromobenzoate) must be ≥1.5 .

  • Linearity: Prepare calibration standards of impurities at 6 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.05 ppm to 10 ppm). Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • LOD and LOQ: Determined via the signal-to-noise (S/N) method using the SIM channel (m/z 271). Acceptance: S/N ≥3 for LOD; S/N ≥10 for LOQ.

  • Precision (Repeatability): Inject the 100% specification level standard six consecutive times. Acceptance: Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

  • Accuracy (Recovery): Spike the API intermediate sample with known quantities of impurities at 50%, 100%, and 150% of the specification limit. Acceptance: Mean recovery must fall between 95.0% and 105.0%.

Conclusion

For the impurity profiling of complex, halogenated, amine-containing intermediates like tert-butyl 5-amino-2-bromobenzoate, relying on standard HPLC-UV leaves critical gaps in volatile impurity detection and isomeric differentiation. Upgrading to a High-Resolution GC-MS platform utilizing an Ultra-Inert stationary phase provides a highly specific, sensitive, and robust alternative. By leveraging the unique isotopic signatures of bromine in MS SIM mode, analysts can achieve sub-ppm quantitation limits, ensuring strict compliance with ICH Q2(R2) validation standards and safeguarding the downstream API manufacturing process.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • Biomedical Research Network. "Advances in Impurity Profiling of Pharmaceutical Formulations." Biomedres.us. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2-Amino-5-bromobenzoic acid - NIST WebBook." Nist.gov. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Tert-butyl 5-amino-2-bromobenzoate: A Framework for Proactive Safety

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Tert-butyl 5-amino-2-bromobenzoate, a substituted aniline derivative, presents...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Tert-butyl 5-amino-2-bromobenzoate, a substituted aniline derivative, presents a case study in the necessity of a robust, proactive safety culture. Its structure, featuring a halogenated aromatic ring and an amino group, signals a need for meticulous handling protocols grounded in a deep understanding of its potential reactivity and toxicity. This guide moves beyond a simple checklist, offering a procedural and logical framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and operational integrity.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The molecular architecture of Tert-butyl 5-amino-2-bromobenzoate dictates its hazard profile. It is fundamentally an aniline derivative and a brominated aromatic compound. This understanding is critical because it allows us to anticipate risks rather than merely reacting to them.

  • Aromatic Amine Toxicity: Aniline and its derivatives are known for their systemic toxicity. They can be readily absorbed through the skin, and their primary hazard is the induction of methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of blood.[1] Inhalation and ingestion are also significant routes of exposure.[1][2] Therefore, preventing skin contact and aerosol inhalation is paramount.

  • Halogenated Compound Irritation: The presence of bromine on the benzene ring classifies this compound as a halogenated aromatic. Such compounds are often associated with skin, eye, and respiratory tract irritation.[3][4] The official GHS classification for Tert-butyl 5-amino-2-bromobenzoate confirms it as a skin and eye irritant.[5]

  • Solid Particulate Hazard: As a solid, the compound poses a risk of dust inhalation, which can cause respiratory irritation and introduce the substance systemically.[3][4] Minimizing dust formation during handling is a key operational control.

Based on notified classifications, Tert-butyl 5-amino-2-bromobenzoate is considered hazardous, with warnings for acute toxicity (if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye irritation.[5]

Personal Protective Equipment (PPE): An Integrated Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. Each component of the PPE ensemble serves a specific, indispensable function.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Tightly fitting chemical splash goggles are mandatory.[6] Due to the severe eye irritation potential, standard safety glasses offer insufficient protection.[6] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[6][7][8]
Hand Double gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) is strongly recommended.[6] The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier. Nitrile gloves are suitable for incidental contact, but for prolonged handling, more robust materials like butyl rubber or Viton should be considered, similar to guidelines for handling aniline.[2][9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body A buttoned lab coat is the minimum requirement.[6] For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron or coveralls are necessary to protect against skin absorption.[6]
Respiratory All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control vapor and dust exposure.[2][6][7] If engineering controls are insufficient or during a spill clean-up outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or N95 particulate filter is required.[3][6][10]
Foot Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol details the safe weighing and dissolution of Tert-butyl 5-amino-2-bromobenzoate, a common laboratory procedure. The core principle is containment.

3.1. Preparation & Pre-Handling

  • Risk Assessment: Before entering the lab, review the Safety Data Sheet (SDS) and conduct a risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The sash should be positioned as low as practical.

  • Assemble Equipment: Gather all necessary items (spatula, weigh boat, glassware, solvent, waste container) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.

3.2. Weighing and Transfer

  • Containment: Perform all manipulations deep within the fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid to a weigh boat on a tared balance. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Clean as You Go: Immediately after weighing, use a spatula or brush to sweep any stray powder into a designated solid waste container within the hood.

  • Secure Container: Tightly close the primary container of Tert-butyl 5-amino-2-bromobenzoate.

3.3. Dissolution

  • Controlled Addition: Carefully add the weighed solid to the solvent in the reaction flask.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent and add the rinsate to the flask to ensure a complete transfer.

  • Initiate Reaction/Process: Begin stirring or heating as the experimental protocol requires, ensuring the apparatus remains within the fume hood.

3.4. Post-Handling & Decontamination

  • Clean Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinse as hazardous waste.

  • Wipe Down: Wipe down the interior surfaces of the fume hood with a damp cloth or towel, treating the wipe as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Emergency and Disposal Plans: Managing Deviations

4.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists or if a large area was exposed.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[9] Sweep up carefully to avoid dust, place it in a sealed, labeled container, and dispose of it as hazardous waste. For larger spills, evacuate the area, restrict access, and contact the institutional Environmental Health & Safety (EHS) department.[2]

4.2. Disposal Plan

  • Chemical Waste: All waste containing Tert-butyl 5-amino-2-bromobenzoate, including excess solid, contaminated solutions, and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Incompatible Wastes: Do not mix brominated compound waste with incompatible waste streams.[7]

  • Disposal Method: The final disposal must be conducted through an approved hazardous waste disposal plant, likely involving high-temperature incineration at a licensed facility.[3][11] Never dispose of this chemical down the drain or in regular trash.

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling Tert-butyl 5-amino-2-bromobenzoate.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Verify_Hood 2. Verify Fume Hood (Certification & Flow) Risk_Assessment->Verify_Hood Don_PPE 3. Don Full PPE (Goggles, Gloves, Coat) Verify_Hood->Don_PPE Weigh 4. Weigh Solid (Minimize Dust) Don_PPE->Weigh Transfer 5. Transfer & Dissolve Weigh->Transfer Spill Spill Occurs Weigh->Spill Deviation Clean_Tools 6. Clean Tools & Surfaces Transfer->Clean_Tools Exposure Personnel Exposure Transfer->Exposure Deviation Dispose_Waste 7. Dispose of Waste (Labeled, Sealed Container) Clean_Tools->Dispose_Waste Doff_PPE 8. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Small_Spill Small Spill: Absorb & Collect Spill->Small_Spill Small, Contained Large_Spill Large Spill: Evacuate & Call EHS Spill->Large_Spill Large or Uncontained First_Aid Administer First Aid (Flush, Remove) Exposure->First_Aid Medical Seek Medical Attention First_Aid->Medical

Caption: Workflow for Safe Handling of Tert-butyl 5-amino-2-bromobenzoate.

By internalizing this comprehensive approach—understanding the inherent hazards, utilizing an integrated PPE system, adhering to a strict operational protocol, and being prepared for contingencies—researchers can ensure both personal safety and the integrity of their scientific work.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-bromobenzoic acid.
  • Rutgers University. Standard Operating Procedure for Laboratories: BROMINE. Retrieved from Rutgers Environmental Health and Safety.
  • Arkema. (2013). GPS Safety Summary: Tert-butyl peroxybenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzoic acid.
  • Nouryon. (2025). Safety Data Sheet: TBPB.
  • Rutgers University. Standard Operating Procedure for Laboratories: ANILINE. Retrieved from Rutgers Environmental Health and Safety.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • BenchChem. (2025). Personal protective equipment for handling 2-(Aminomethyl)-4-bromonaphthalene.
  • Santa Cruz Biotechnology. (2018). Safety Data Sheet: 4'-Bromobenzo-15-crown 5-Ether.
  • Washington State University. Standard Operating Procedure: Aniline. Retrieved from Washington State University Environmental Health & Safety.
  • NextSDS. tert-butyl 5-amino-2-bromobenzoate — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: Bromine.
  • Nouryon. (2025). Safety Data Sheet.
  • Providence College. Bromine in orgo lab SOP. Retrieved from Providence College Environmental Health and Safety.
  • Aniline Market. (2026). Aniline Safety and Handling: A Guide for Industrial Users.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. Aniline Acute Exposure Guideline Levels.
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: tert-Butyl Peroxy Benzoate.
  • Massachusetts Institute of Technology. SAFETY in the M.I.T. Undergraduate Chemistry Laboratories.
  • 3M. PPE Solutions for Chemical Industries.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Dartmouth College. Personal Protective Equipment for Laboratories. Retrieved from Dartmouth Environmental Health and Safety.
  • Sigma-Aldrich. 2-Amino-5-bromobenzoic acid 97%.
  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.
  • s d fine-chem limited. GHS Safety Data Sheet: 5-bromoanthranilic acid.

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